γ-Butyrolactone-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₄D₆O₂ |
|---|---|
Molecular Weight |
92.13 |
Synonyms |
Dihydro-2(3H)-furanone-d6; 1,4-Butanolide-d6; 1-Oxacyclopentan-2-one-d6; 2,3,4,5-Tetrahydro-2-furanone-d6; 2-Oxotetrahydrofuran-d6; γ-Butyryllactone-d6; γ-Hydroxybutyric Acid Lactone-d6; |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Applications of γ-Butyrolactone-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of γ-Butyrolactone-d6 (GBL-d6), its applications in analytical chemistry, and detailed experimental methodologies. This isotopically labeled compound is a critical tool in forensic toxicology, clinical chemistry, and pharmaceutical research, primarily serving as an internal standard for the quantification of γ-butyrolactone (GBL) and its metabolite, γ-hydroxybutyric acid (GHB).
Core Chemical and Physical Properties
This compound is a deuterated analog of GBL, a five-membered lactone. The substitution of hydrogen atoms with deuterium results in a mass shift that allows for its differentiation from the unlabeled analyte in mass spectrometry, without significantly altering its chemical behavior.[1] This characteristic is fundamental to its application in isotope dilution mass spectrometry.
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Chemical Formula | C₄D₆O₂ |
| Molecular Weight | 92.13 g/mol |
| CAS Number | 77568-65-1 |
| Appearance | Liquid |
| Melting Point | -45 °C |
| Boiling Point | 204-205 °C |
| Density | 1.197 g/mL at 25 °C |
| Refractive Index | n20/D 1.436 |
| Isotopic Purity | ≥98 atom % D |
| Chemical Purity | ≥98% |
| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₆); ≤1% d₀ |
| Solubility | Soluble in acetonitrile (50 mg/ml) |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years at -20°C |
Analytical Applications and Significance
The primary application of this compound is as an internal standard in quantitative analytical methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] Its utility is paramount in the accurate measurement of GBL and GHB in complex biological matrices such as blood, urine, and plasma.[4]
GBL is a prodrug of GHB, a psychoactive substance with a history of abuse, often implicated in cases of drug-facilitated sexual assault.[2][4] Accurate quantification of these compounds is therefore crucial in forensic investigations. The use of a deuterated internal standard like GBL-d6 compensates for analyte loss during sample preparation and variations in instrument response, thereby improving the accuracy and precision of the results.[4]
Experimental Protocols
The following is a representative protocol for the determination of GBL in urine using GC-MS with a deuterated internal standard. This methodology is based on the conversion of any present GHB to GBL under acidic conditions, followed by liquid-liquid extraction.
Sample Preparation for GC-MS Analysis of GBL in Urine
-
Sample Aliquoting: Pipette 5 mL of urine into a suitable glass tube.
-
Internal Standard Spiking: Add a known amount of the internal standard (e.g., GHB-d6, which will be converted to GBL-d6). A typical concentration would be 10 µg/mL.
-
Acidification and Lactonization: Acidify the sample to pH 1 by adding 200 µL of 10 M HCl. This step facilitates the conversion (lactonization) of any GHB present to GBL.
-
Incubation: Heat the sample at 60°C for 1 hour to ensure complete lactonization.
-
pH Adjustment: Adjust the pH of the solution to 5.0 using 400 µL of 5 M KOH and 500 µL of 4 M sodium acetate buffer.
-
Solvent Addition: Add 0.2 mL of tert-Butanol and vortex for 30 seconds.
-
Extraction: Add 1 mL of tert-Butyl methyl ether (TBME) and 5 g of Na₂SO₄. Shake the mixture for 20 minutes.
-
Phase Separation: Centrifuge the sample for 5 minutes at 1800 rpm to separate the organic and aqueous layers.
-
Sample Transfer: Carefully transfer the organic layer into a GC vial for analysis.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Hewlett-Packard 6890 or equivalent.
-
Column: Agilent HP-5MS (26 m × 0.25 mm × 0.25 µm) or similar.
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 5 µL with a split ratio of 1:6.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: Increase to 100°C at a rate of 15°C/min.
-
Ramp 2: Increase to 330°C at a rate of 35°C/min.
-
Final hold: Isothermal at 330°C for 3 minutes.
-
-
Mass Spectrometer: Hewlett-Packard 5973 or equivalent.
-
Mode: Selective Ion Monitoring (SIM).
-
Ions to Monitor:
-
GBL: m/z 42, 56, and 86.
-
GBL-d6: m/z 48, 60, and 92.
-
Visualizing Workflows and Relationships
To further elucidate the role and context of this compound, the following diagrams illustrate key processes.
Caption: Metabolic conversion of GBL to the active form, GHB.
Caption: Workflow for quantification using isotope dilution.
References
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of γ-Butyrolactone-d6
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling methods for γ-Butyrolactone-d6 (GBL-d6), a deuterated analog of the widely used solvent and chemical intermediate, γ-Butyrolactone (GBL). This document is intended for researchers, scientists, and professionals in drug development and metabolic research who require a stable, isotopically labeled internal standard or tracer for their studies. The guide details experimental protocols, presents quantitative data for comparison, and illustrates the synthetic pathways and experimental workflows.
Introduction to this compound
This compound is a valuable tool in analytical and metabolic research. The substitution of hydrogen atoms with deuterium atoms results in a molecule with a higher mass, which is readily distinguishable from its unlabeled counterpart by mass spectrometry (MS). This property makes GBL-d6 an ideal internal standard for quantitative analysis of GBL in complex biological matrices, ensuring accuracy and precision by correcting for sample loss during extraction and analysis. Furthermore, its use as a tracer in metabolic studies allows for the elucidation of the metabolic fate of GBL and related compounds.
Synthesis of this compound
The primary route for the synthesis of this compound involves the reduction of a deuterated precursor, typically deuterated succinic acid or its anhydride. The choice of starting material and reducing agent can influence the yield and isotopic purity of the final product.
Synthesis via Reduction of Succinic Acid-d4
A common and effective method for the synthesis of GBL-d6 is the reduction of commercially available succinic acid-d4. This method generally involves a two-step process: the activation of the carboxylic acid groups followed by reduction.
Experimental Protocol:
-
Activation of Succinic Acid-d4: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), succinic acid-d4 is suspended in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Formation of an Intermediate: A carboxyl-activating agent, such as oxalyl chloride or thionyl chloride, is added dropwise to the suspension at 0 °C. The reaction is stirred at this temperature for a specified period and then allowed to warm to room temperature to ensure complete conversion to the succinyl chloride-d4 intermediate.
-
Reduction: The resulting solution containing the succinyl chloride-d4 is then slowly added to a solution of a reducing agent, such as sodium borohydride in a suitable solvent, at a controlled temperature.
-
Quenching and Workup: After the reaction is complete, it is carefully quenched with an acidic solution (e.g., dilute HCl). The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The crude GBL-d6 is then purified by vacuum distillation or column chromatography to yield the final product.
Synthesis via Catalytic Deuteration of Maleic Anhydride
An alternative approach involves the catalytic deuteration of maleic anhydride to produce succinic anhydride-d4, which is then reduced to GBL-d6.
Experimental Protocol:
-
Catalytic Deuteration: Maleic anhydride is dissolved in an appropriate solvent (e.g., ethyl acetate) in a high-pressure reactor. A suitable catalyst, such as palladium on carbon (Pd/C), is added to the solution.
-
Deuterium Gas Introduction: The reactor is purged with deuterium gas (D2) and then pressurized to the desired level. The reaction mixture is stirred vigorously at a specific temperature for a set duration to ensure complete deuteration.
-
Isolation of Succinic Anhydride-d4: After the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield succinic anhydride-d4.
-
Reduction to GBL-d6: The obtained succinic anhydride-d4 is then reduced to GBL-d6 using a suitable reducing agent, such as lithium aluminum hydride or sodium borohydride, following a procedure similar to that described for the reduction of succinyl chloride-d4.
Isotopic Labeling Methods
Beyond de novo synthesis, existing GBL can be isotopically labeled with deuterium through exchange reactions, although achieving high levels of deuteration can be challenging.
Acid or Base-Catalyzed Deuterium Exchange
This method involves the exchange of protons for deuterons at positions alpha to the carbonyl group in the presence of a deuterium source, such as deuterium oxide (D2O), and a catalyst.
Experimental Protocol:
-
Reaction Setup: γ-Butyrolactone is dissolved in an excess of deuterium oxide (D2O).
-
Catalyst Addition: A catalytic amount of a strong acid (e.g., DCl in D2O) or a strong base (e.g., NaOD in D2O) is added to the solution.
-
Heating and Monitoring: The mixture is heated under reflux for an extended period. The progress of the deuterium exchange can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Workup and Purification: After the desired level of deuteration is achieved, the catalyst is neutralized, and the product is extracted with an organic solvent. The solvent is then removed, and the partially deuterated GBL is purified. It is important to note that this method typically results in deuteration primarily at the α-positions and may not lead to the fully deuterated GBL-d6.
Quantitative Data Summary
The following tables summarize the typical quantitative data associated with the synthesis of this compound. The values can vary depending on the specific reaction conditions and the scale of the synthesis.
Table 1: Comparison of GBL-d6 Synthesis Methods
| Synthesis Method | Starting Material | Typical Yield (%) | Isotopic Purity (% D) | Key Advantages | Key Disadvantages |
| Reduction of Succinic Acid-d4 | Succinic Acid-d4 | 70-85 | >98 | High isotopic purity, reliable | Higher cost of starting material |
| Catalytic Deuteration of Maleic Anhydride | Maleic Anhydride | 60-75 (overall) | >97 | Lower cost of starting material | Requires high-pressure equipment |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Absence of signals corresponding to the protons in the unlabeled GBL. Residual proton signals can be used to determine isotopic purity. |
| ¹³C NMR | Characteristic shifts for the carbonyl and deuterated carbons, often showing coupling to deuterium. |
| Mass Spectrometry (EI-MS) | Molecular ion (M+) peak at m/z 92. Fragmentation pattern will differ from unlabeled GBL. |
Diagrams of Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and a general experimental workflow for the synthesis of this compound.
Technical Guide: Physical and Spectral Data for γ-Butyrolactone-d6
This technical guide provides a comprehensive overview of the physical and spectral properties of γ-Butyrolactone-d6 (GBL-d6), a deuterated isotopologue of the organic solvent γ-Butyrolactone. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize deuterated compounds in their work.
Physical and Chemical Properties
This compound is a colorless liquid. Its fundamental physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 93720-64-8 |
| Molecular Formula | C₄D₆O₂ |
| Molecular Weight | 92.14 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 204 °C (at 760 mmHg) |
| Density | 1.201 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.434 |
Spectral Data Analysis
The following tables detail the key spectral data for this compound, which are crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Spectrum | Data |
| ¹H NMR | Due to deuteration, the proton spectrum is expected to show only residual peaks of the non-deuterated compound or impurities. |
| ¹³C NMR | Chemical Shift (δ) ppm: 177.3 (C=O), 68.3 (C-O), 28.9, 21.6 |
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~1770 cm⁻¹ | C=O (carbonyl) stretching, characteristic of a five-membered lactone ring. |
| ~2200-2100 cm⁻¹ | C-D (carbon-deuterium) stretching vibrations. |
| ~1170 cm⁻¹ | C-O (ester) stretching. |
Mass Spectrometry (MS)
Mass spectrometry data is used to confirm the molecular weight and isotopic enrichment.
| m/z (Mass-to-charge ratio) | Assignment |
| 92.08 | [M]⁺, Molecular ion peak corresponding to C₄D₆O₂. |
Experimental Workflow: Synthesis of this compound
The following diagram illustrates a common synthetic pathway for this compound, starting from succinic anhydride. The process involves the reduction of the anhydride using a deuterated reducing agent.
Caption: Synthetic workflow for this compound via reduction of succinic anhydride.
Experimental Protocols
The data presented in this guide are obtained through standard analytical techniques. The generalized protocols for these methods are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon framework of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The neat liquid sample of this compound (approx. 0.5-0.7 mL) is placed directly into a 5 mm NMR tube. A capillary containing a lock solvent (e.g., D₂O) or an external lock may be used.
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the ¹³C frequency.
-
A proton-decoupled ¹³C spectrum is acquired.
-
Key parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced relative to a standard (e.g., TMS).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: A small drop of the neat this compound liquid is placed between two polished salt plates (typically NaCl or KBr). The plates are pressed together to form a thin liquid film.
-
Acquisition:
-
A background spectrum of the clean, empty salt plates is collected.
-
The sample is placed in the spectrometer's sample holder.
-
The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance after being ratioed against the background spectrum.
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and isotopic purity of the compound.
-
Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source coupled to a mass analyzer (e.g., a quadrupole).
-
Sample Introduction: The volatile liquid sample is introduced into the ion source via a direct insertion probe or a gas chromatography (GC) inlet.
-
Acquisition:
-
In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion and characteristic fragment ions.
-
γ-Butyrolactone-d6 CAS number and molecular formula
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of γ-Butyrolactone-d6 (GBL-d6), a deuterated isotopologue of γ-Butyrolactone (GBL). Due to its chemical and physical similarity to its unlabeled counterpart and its distinct mass shift, GBL-d6 is an indispensable tool in analytical and forensic chemistry. It serves as a robust internal standard for the accurate quantification of GBL and its metabolite, γ-hydroxybutyrate (GHB), in complex biological matrices. This document details the physicochemical properties of GBL-d6, presents standardized experimental protocols for its use in mass spectrometry-based assays, and illustrates its metabolic pathway and analytical application through clear, structured diagrams.
Core Compound Identification
This compound is a saturated four-carbon lactone, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling is critical for its use as an internal standard in mass spectrometry, providing a mass shift of +6 compared to the unlabeled molecule.[1]
-
Chemical Name: Dihydro-3,3,4,4,5,5-hexadeutero-2(3H)-furanone
-
Synonyms: GBL-d6, γ-Hydroxybutyric Acid lactone-d6, 1,4-Butanolide-d6[2]
-
Unlabeled CAS Number: 96-48-0[2]
Physicochemical and Analytical Properties
The physical properties of GBL-d6 are nearly identical to those of native GBL, ensuring similar behavior during sample preparation and chromatographic separation. The key difference is its molecular weight, which allows for its differentiation in mass spectrometric analysis.
| Property | Value | Reference(s) |
| Molecular Weight | 92.13 g/mol | [1][5] |
| Form | Liquid | [1] |
| Boiling Point | 204-205 °C | [1] |
| Melting Point | -45 °C | [1] |
| Density | 1.197 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.436 | [1] |
| Isotopic Purity | ≥98 atom % D | [1] |
| Chemical Purity | ≥99% | [3] |
| Storage Temperature | -20°C | [3] |
| Stability | ≥ 4 years | [3] |
| Solubility | 50 mg/mL in Acetonitrile | [3] |
Biological Significance and Analytical Application
γ-Butyrolactone is a prodrug that is rapidly converted in vivo to γ-hydroxybutyrate (GHB), a neurotransmitter and a central nervous system depressant.[4][6] The abuse of GBL and GHB has led to their classification as controlled substances in many jurisdictions.[6]
The primary application of GBL-d6 is as an internal standard for the quantification of GBL and GHB in biological samples (e.g., blood, urine, serum) by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] Its use corrects for analyte loss during sample preparation and variations in instrument response, ensuring high accuracy and precision.[5]
Caption: Metabolic conversion of GBL-d6 and its use as an internal standard.
Experimental Protocols
The following protocols are generalized methodologies for the quantification of GHB in biological fluids using its deuterated analogue as an internal standard. Laboratories should perform their own validation.
Protocol: Quantification of GHB in Serum/Plasma by GC-MS
This protocol is adapted from a common methodology for GHB analysis and involves protein precipitation, derivatization to make the analyte volatile, and subsequent GC-MS analysis.[7]
Materials:
-
Serum or plasma samples
-
This compound or GHB-d6 internal standard (IS) solution (e.g., 100 µg/mL in methanol)
-
Acetonitrile (ACN)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for derivatization
-
GC-MS system with a suitable capillary column (e.g., Macherey Nagel Optima 1 or equivalent)
Procedure:
-
Sample Preparation: In a microcentrifuge tube, combine 20 µL of serum or plasma with 10 µL of the internal standard solution.
-
Protein Precipitation: Add 45 µL of acetonitrile, vortex thoroughly, and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for derivatization.
-
Derivatization: Add 75 µL of BSTFA to the supernatant. Cap the vial tightly, vortex, and incubate at 90°C for 12 minutes. This step converts GHB and GHB-d6 to their volatile trimethylsilyl (TMS) derivatives.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C (hold 0.6 min), ramp at 10°C/min to 100°C, then ramp at 50°C/min to 250°C (hold 1 min).
-
MS Mode: Selected Ion Monitoring (SIM)
-
Ions for Quantitation: m/z 233 for GHB-TMS derivative, m/z 239 for GHB-d6-TMS derivative.[7]
-
Qualifier Ions: m/z 147, 204 for GHB; m/z 206 for GHB-d6.[7]
-
-
Quantification: Calculate the concentration of GHB based on the peak area ratio of the analyte to the internal standard, referenced against a calibration curve.
Caption: Workflow for GHB quantification in serum/plasma using GC-MS.
Protocol: Quantification of GBL and GHB in Whole Blood by LC-MS/MS
This method is suitable for the simultaneous analysis of GHB and its precursors without derivatization.[6]
Materials:
-
Whole blood samples
-
GHB-d6 internal standard (IS) solution
-
Acidic Methanol (for protein precipitation)
-
LC-MS/MS system with a reverse-phase column
Procedure:
-
Sample Preparation: In a microcentrifuge tube, add an aliquot of whole blood.
-
Internal Standard Spiking: Spike the sample with the GHB-d6 internal standard solution.
-
Protein Precipitation: Add acidic methanol to the sample, vortex vigorously, and then centrifuge at high speed to pellet proteins.
-
Supernatant Transfer: Transfer the clear supernatant to an autosampler vial for analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system.
-
Separation: Use a reverse-phase chromatographic method to separate GHB, GBL, and other analogues.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard must be determined and optimized.
-
-
Quantification: The concentration of each analyte is determined by comparing its peak area ratio relative to the internal standard against a multi-point calibration curve. The linear range is typically from 1.0 to 100 mg/kg in whole blood.[6]
Safety and Handling
GBL-d6 should be handled with care in a laboratory setting. It is classified as an irritant and may cause serious eye damage.[1]
-
Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage), H336 (May cause drowsiness or dizziness).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Regulatory Status: this compound is regulated as a List I chemical in the United States and is intended for research and forensic applications only.[3][4]
Users must consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.
References
- 1. γ-丁内酯-d6 98 atom % D | Sigma-Aldrich [sigmaaldrich.cn]
- 2. gamma-Butyrolactone-d6 | TRC-B760102-1G | LGC Standards [lgcstandards.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. gamma-Butyrolactone-d6 | 77568-65-1 | Benchchem [benchchem.com]
- 6. ovid.com [ovid.com]
- 7. arch.ies.gov.pl [arch.ies.gov.pl]
Commercial suppliers and purity of γ-Butyrolactone-d6
An In-depth Technical Guide to γ-Butyrolactone-d6: Commercial Availability, Purity, and Applications
Introduction
This compound (GBL-d6) is the deuterated analog of γ-Butyrolactone (GBL), a solvent and reagent that is also a prodrug for the psychoactive substance γ-hydroxybutyrate (GHB).[1][2] Due to the structural similarity to its non-deuterated counterpart, GBL-d6 serves as an indispensable tool in analytical, forensic, and toxicological research.[3] Its primary application is as an internal standard for the precise quantification of GBL and GHB in various matrices, particularly biological samples.[4] The use of a deuterated internal standard like GBL-d6 is fundamental for reliable quantitative analysis, as it mimics the chemical and physical properties of the analyte during extraction and analysis but is distinguishable by its mass, allowing for correction of procedural variations.[3]
This guide provides a comprehensive overview of the commercial suppliers of GBL-d6, details on its purity, and outlines key experimental protocols where it is employed.
Commercial Suppliers and Product Specifications
Several chemical suppliers offer GBL-d6 for research and forensic applications. The products are typically available as solutions or neat liquids, with specifications varying by supplier.
| Supplier | CAS Number | Molecular Formula | Purity/Assay Specifications |
| Sigma-Aldrich | 77568-65-1 | C₄D₆O₂ | Isotopic Purity: 98 atom % D; Assay: 99% (CP) |
| Cayman Chemical | 77568-65-1 | C₄D₆O₂ | ≥99% deuterated forms (d₁-d₆)[1] |
| Vulcanchem | 77568-65-1 | C₄D₆O₂ | Chemical Purity: ≥98%; Deuterium Incorporation: ≥99%[4] |
| Benchchem | 77568-65-1 | C₄D₆O₂ | Information not specified in search results.[3] |
| Cerilliant Corp. | Information not specified | Information not specified | Deuterated GHB (GHB-d6) is available.[5] |
Physicochemical Properties
The physical properties of GBL-d6 are nearly identical to those of GBL, which is critical for its role as an internal standard.
| Property | Value |
| Molecular Weight | 92.13 g/mol |
| Form | Liquid |
| Boiling Point | 204-205 °C |
| Melting Point | -45 °C |
| Density | 1.197 g/mL at 25 °C |
| Refractive Index | n20/D 1.436 |
| Solubility | Acetonitrile: 50 mg/ml[1] |
Experimental Protocols and Applications
GBL-d6 is a cornerstone for quantitative analysis using Isotope Dilution Mass Spectrometry (IDMS), a highly accurate technique.[3] It is added in a known quantity to a sample at the beginning of the preparation process. Because GBL-d6 has virtually identical chemical and physical properties to GBL, it experiences similar losses during sample preparation and co-elutes during chromatography.[3] By measuring the peak area ratio of the native analyte to the deuterated standard via mass spectrometry, precise quantification is achieved, as this ratio corrects for variations in extraction recovery and matrix effects.[3]
General Workflow for Quantification of GBL/GHB in Biological Samples
The following diagram illustrates a typical workflow for the quantification of GBL and its metabolite GHB in biological matrices like blood or urine using GBL-d6 as an internal standard.
Caption: General workflow for GBL/GHB quantification using GBL-d6.
Detailed Method: Plasma Sample Preparation for LC-MS/MS Analysis
This protocol is a representative example for the toxicokinetic analysis of GHB after GBL administration, adapted from methodologies described in the literature.[5]
-
Sample Collection: Obtain plasma samples from the subject.
-
Aliquoting: To 50 µL of blank plasma, add 5 µL of the subject's plasma sample. For samples with expected lower concentrations, 50 µL of the subject's plasma can be used directly.[5]
-
Internal Standard Spiking: Add 5 µL of a known concentration of GBL-d6 (or GHB-d6 if GHB is the primary analyte) to all samples and calibration standards.[5]
-
Protein Precipitation: Add 800 µL of acetonitrile to precipitate plasma proteins.[5]
-
Centrifugation: Centrifuge the samples for 20 minutes at 10,000 rpm at 4°C.[5]
-
Supernatant Transfer: Carefully transfer the resulting supernatant to a clean vial for analysis.[5]
-
Analysis: Analyze the prepared sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[3]
Role of γ-Butyrolactones in Biological Signaling
While GBL-d6 is a synthetic tool for analytical chemistry, the broader class of γ-butyrolactones (GBLs) functions as natural signaling molecules, or "bacterial hormones," in a variety of actinomycetes bacteria.[6] These molecules play a crucial role in regulating secondary metabolism, including the production of antibiotics. A well-studied example is the A-factor in Streptomyces griseus, a GBL that is essential for streptomycin production.[6] The general mechanism involves the GBL binding to a specific receptor protein, which then initiates the transcription of genes required for producing secondary metabolites.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. gamma-Butyrolactone-d6 | 77568-65-1 | Benchchem [benchchem.com]
- 4. This compound () for sale [vulcanchem.com]
- 5. Treatment of γ-Hydroxybutyric Acid and γ-Butyrolactone Overdose with Two Potent Monocarboxylate Transporter 1 Inhibitors, AZD3965 and AR-C155858 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
Stability and Storage of γ-Butyrolactone-d6 Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for γ-Butyrolactone-d6 (GBL-d6) solutions. Understanding the stability profile of GBL-d6 is critical for its use as an internal standard in quantitative analytical methods, ensuring the accuracy and reliability of experimental results. This document outlines the primary degradation pathways, influencing factors, and best practices for storage and handling.
Chemical Properties and Intended Use
This compound is the deuterated analog of γ-Butyrolactone (GBL). It is a colorless liquid, miscible with water and soluble in many organic solvents such as methanol, ethanol, and acetone. Its primary application in research and drug development is as an internal standard for the quantification of GBL and its metabolite, γ-hydroxybutyric acid (GHB), in biological matrices using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Primary Degradation Pathway: Hydrolysis
The principal degradation pathway for GBL-d6 is hydrolysis, which opens the lactone ring to form γ-hydroxybutyric acid-d6 (GHB-d6). This reaction is reversible and the position of the equilibrium is highly dependent on the pH of the solution.
Diagram of GBL-d6 Hydrolysis
Caption: Hydrolysis of GBL-d6 to GHB-d6 under acidic and basic conditions.
Factors Influencing Stability
The stability of GBL-d6 solutions is primarily influenced by pH, temperature, and the nature of the solvent.
Effect of pH
The rate of hydrolysis of GBL is significantly affected by pH. The reaction is slowest in acidic conditions (pH 4-5) and increases substantially in neutral and basic solutions.
Effect of Temperature
As with most chemical reactions, the rate of GBL-d6 hydrolysis increases with temperature. Therefore, for long-term storage, lower temperatures are recommended to minimize degradation.
Solvent Effects
GBL-d6 is typically supplied as a solution in an organic solvent such as acetonitrile or methanol. While stable in these anhydrous aprotic solvents, the presence of water will initiate hydrolysis. The rate of hydrolysis in aqueous solutions can be influenced by the solvent composition.
Quantitative Stability Data
While specific, comprehensive stability studies on GBL-d6 are not widely published, the stability of its non-deuterated analog, GBL, has been investigated. The deuteration in GBL-d6 is not expected to significantly alter its fundamental stability profile, although a slight kinetic isotope effect may be observed, potentially leading to a marginally slower rate of degradation.
Table 1: Influence of pH on the Half-Life of GBL in Aqueous Solution at 25°C
| pH | Half-Life (t½) |
| 2.0 | ~ 1.5 years |
| 4.0 | ~ 2.5 years |
| 7.0 | ~ 60 days |
| 10.0 | ~ 2 hours |
Note: Data is for non-deuterated GBL and should be considered as a close approximation for GBL-d6.
Table 2: Recommended Storage and Handling Conditions for GBL-d6 Solutions
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | Long-term: -20°C. Short-term: 2-8°C | To minimize the rate of hydrolysis and potential solvent evaporation. |
| Solvent | Supplied in a high-purity, anhydrous organic solvent (e.g., acetonitrile, methanol). | To prevent hydrolysis during storage. |
| Container | Tightly sealed, amber glass vials. | To prevent solvent evaporation, ingress of moisture, and to protect from light. |
| Handling | Equilibrate to room temperature before opening. Use in a controlled environment with low humidity. Minimize exposure to atmospheric moisture. Use with clean, dry syringes or pipettes. | To prevent condensation of atmospheric water into the cold solution, which would initiate hydrolysis. |
| Light Exposure | Store protected from light. | While GBL is not highly photosensitive, protection from light is a general best practice for chemical standards. |
Experimental Protocol for Stability Assessment
The following is a representative protocol for conducting a stability study of a GBL-d6 solution. This protocol can be adapted based on the specific intended use and available analytical instrumentation.
Diagram of Stability Testing Workflow
Caption: A generalized workflow for a GBL-d6 stability study.
Objective
To determine the stability of a GBL-d6 solution under specified storage conditions (e.g., accelerated and long-term) and to establish a recommended shelf-life.
Materials and Methods
-
Test Article: GBL-d6 solution in acetonitrile (or other relevant solvent).
-
Analytical Method: A validated stability-indicating method, such as GC-MS or LC-MS/MS, capable of separating and quantifying GBL-d6 and its primary degradant, GHB-d6.
-
Storage Chambers: Calibrated environmental chambers set to the desired temperature and humidity conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).
Procedure
-
Initial Analysis (t=0):
-
Characterize the initial GBL-d6 solution for appearance, purity (e.g., by GC-MS), and concentration.
-
Establish the initial purity profile, which will serve as the baseline.
-
-
Sample Preparation and Storage:
-
Aliquot the GBL-d6 solution into a sufficient number of tightly sealed, amber glass vials for testing at all time points.
-
Place the vials in the designated stability chambers.
-
-
Stability Testing Time Points:
-
Accelerated Stability: 0, 1, 3, and 6 months.
-
Long-Term Stability: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
-
Sample Analysis:
-
At each time point, remove the required number of vials from the stability chambers.
-
Allow the vials to equilibrate to room temperature.
-
Analyze the samples using the validated stability-indicating method to determine the purity of GBL-d6 and the concentration of any degradation products.
-
-
Data Evaluation:
-
Compare the purity and degradant profiles at each time point to the initial (t=0) results.
-
Evaluate any changes in physical appearance or concentration.
-
If significant degradation is observed, identify the degradation products.
-
Acceptance Criteria
A common acceptance criterion for a reference standard is a change in purity of not more than 2% from the initial value. However, this should be defined based on the specific application.
Conclusion and Recommendations
GBL-d6 is a stable compound when stored under appropriate conditions. The primary degradation pathway is hydrolysis to GHB-d6, a reaction that is accelerated by elevated temperature and neutral to basic pH. For optimal stability and to ensure the integrity of GBL-d6 solutions for use as an internal standard, the following recommendations should be strictly adhered to:
-
Store solutions at -20°C for long-term storage.
-
Keep containers tightly sealed to prevent solvent evaporation and moisture ingress.
-
Use anhydrous solvents for the preparation of GBL-d6 solutions.
-
Allow solutions to warm to ambient temperature before opening to avoid condensation.
-
Protect from prolonged exposure to light.
By following these guidelines, researchers, scientists, and drug development professionals can ensure the long-term stability and reliability of their GBL-d6 solutions, leading to more accurate and reproducible analytical results.
Chemical Identification and Physical Properties
An In-depth Technical Guide to the Safety, Handling, and MSDS of Deuterated γ-Butyrolactone (GBL-d6)
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and toxicological information for deuterated gamma-butyrolactone (GBL-d6). It is intended for laboratory personnel and researchers who handle this compound. This document synthesizes data from Safety Data Sheets (SDS), toxicological databases, and general principles of chemical safety and metabolism.
Deuterated γ-butyrolactone (GBL-d6) is an isotopologue of γ-butyrolactone where the six hydrogen atoms have been replaced with deuterium. This substitution can influence its metabolic rate and is useful in pharmacokinetic and metabolic studies.
Table 1: Comparison of Physical and Chemical Properties
| Property | Deuterated GBL (GBL-d6) | Non-Deuterated GBL | Data Source(s) |
| CAS Number | 93840-38-9 | 96-48-0 | |
| Molecular Formula | C₄D₆O₂ | C₄H₆O₂ | |
| Molecular Weight | 92.13 g/mol | 86.09 g/mol | |
| Appearance | Colorless liquid | Colorless oily liquid | |
| Melting Point | -44 °C | -45 °C | |
| Boiling Point | 204-206 °C | 204 °C | |
| Flash Point | 98 °C (closed cup) | 98 °C (closed cup) | |
| Density | ~1.2 g/cm³ (estimated) | 1.12 g/cm³ at 25 °C | |
| Solubility | Miscible with water | Miscible with water | |
| Vapor Pressure | No data available | 1.5 mmHg at 20 °C |
Safety and Hazard Information (MSDS Summary)
The primary source of safety information is the Material Safety Data Sheet (MSDS), also known as the Safety Data Sheet (SDS). The following is a summary of the hazards associated with GBL-d6, which are largely extrapolated from its non-deuterated counterpart but with specific warnings from supplier SDS.
Hazard Identification:
-
Serious Eye Damage/Eye Irritation: Category 1. Causes serious eye damage.
-
Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation, drowsiness, or dizziness.
-
Primary Target Organs: Respiratory system, Central Nervous System.
Signal Word: Danger
Precautionary Statements:
-
Wear protective gloves, clothing, and eye/face protection.
-
Avoid breathing vapors, mist, or gas.
-
Use only in a well-ventilated area.
-
Store in a well-ventilated place and keep the container tightly closed.
-
Store locked up.
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.
Hazardous Decomposition Products: Carbon oxides are formed under fire conditions.
Toxicological Data
No specific toxicological studies (e.g., LD50, LC50) for deuterated GBL are publicly available. The toxicological profile is therefore inferred from the non-deuterated form. The primary metabolic effect of GBL is its rapid biotransformation into gamma-hydroxybutyrate (GHB), a potent central nervous system depressant.
The Kinetic Isotope Effect: The C-D bond is stronger than the C-H bond. The metabolism of GBL to GHB involves enzymatic cleavage of C-H bonds. Therefore, the deuteration in GBL-d6 is expected to slow down its rate of metabolism (a phenomenon known as the kinetic isotope effect). This could potentially lead to a longer half-life, altered pharmacokinetic profile, and potentially modified toxicity profile compared to non-deuterated GBL. However, without specific studies, this remains a theoretical consideration.
Table 2: Acute Toxicity Data for Non-Deuterated GBL
| Route of Exposure | Species | Value |
| Oral LD50 | Rat | 1540 mg/kg |
| Inhalation LC50 | Rat | >5100 mg/m³ (4 hours) |
| Dermal LD50 | Guinea Pig | 5640 mg/kg |
Handling, Storage, and Emergency Procedures
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE):
-
Eye/Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch).
-
Skin Protection: Chemically resistant gloves (e.g., butyl rubber) and a lab coat.
-
Respiratory Protection: If engineering controls are insufficient, use a full-face respirator with appropriate cartridges (e.g., organic vapor).
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep away from incompatible materials.
-
Recommended storage is at room temperature.
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Accidental Release Measures:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
-
Do not allow the product to enter drains.
Experimental Protocols
Specific safety assessment protocols for GBL-d6 have not been published. However, standard methodologies for assessing the acute toxicity of chemicals, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are applicable.
Methodology for Acute Oral Toxicity Assessment (Adapted from OECD Guideline 401)
-
Animal Model: Typically, the rat is the recommended species.
-
Dosage: A preliminary study may be conducted to determine the range of doses. Subsequently, at least three dose levels are used with a sufficient number of animals (e.g., 5-10 per group) to obtain statistically significant results.
-
Administration: The test substance is administered orally by gavage in a single dose.
-
Observation: Animals are observed for mortality, body weight changes, and clinical signs of toxicity for at least 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the observation period.
-
Data Analysis: The LD50 (median lethal dose) is calculated using appropriate statistical methods.
Visualizations
Metabolic Pathway of GBL to GHB
Caption: Metabolic conversion of GBL-d6 to GHB-d6.
Experimental Workflow for Safe Handling of GBL-d6
Caption: Laboratory workflow for handling deuterated GBL.
The Critical Role of γ-Butyrolactone-d6 in Modern Forensic Toxicology
An In-depth Technical Guide for Researchers and Scientists
In the landscape of forensic toxicology, the accurate quantification of γ-hydroxybutyrate (GHB) and its precursor, γ-butyrolactone (GBL), presents a significant analytical challenge. The endogenous nature of GHB and the rapid in-vivo conversion of GBL to GHB necessitate highly sensitive and specific detection methods. This guide delves into the pivotal role of γ-Butyrolactone-d6 (GBL-d6) as an internal standard in achieving reliable and defensible quantitative results for these substances in forensic investigations.
Introduction to GBL-d6 as an Internal Standard
GBL-d6 is a deuterated analog of γ-butyrolactone, meaning that six hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This subtle alteration in mass does not significantly change its chemical properties, allowing it to mimic the behavior of the non-deuterated GBL and GHB during sample preparation and analysis. However, its increased mass allows it to be distinguished from the target analytes by mass spectrometry, making it an ideal internal standard.
The use of a deuterated internal standard like GBL-d6 is considered the gold standard in quantitative mass spectrometry. It compensates for variations in sample extraction efficiency, matrix effects, and instrument response, thereby improving the accuracy and precision of the measurements.
Quantitative Data Overview
The following tables summarize typical validation parameters for the quantification of GHB and GBL in biological matrices using GBL-d6 as an internal standard. These values are compiled from various studies and represent the performance of both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
Table 1: Typical Quantitative Parameters for GHB Analysis using GBL-d6
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL | 0.1 - 1.0 µg/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Recovery | 85 - 105% | 90 - 110% |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
Table 2: Typical Quantitative Parameters for GBL Analysis using GBL-d6
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.005 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.2 µg/mL | 0.01 - 0.1 µg/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Recovery | 80 - 100% | 85 - 105% |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
Experimental Protocols
The following are representative protocols for the analysis of GHB and GBL in biological samples using GBL-d6 as an internal standard.
Sample Preparation and Extraction (General)
A common and effective method for extracting GBL and GHB from biological matrices is liquid-liquid extraction (LLE).
-
Reagents:
-
Internal Standard Solution: GBL-d6 in methanol (e.g., 10 µg/mL).
-
Acidifying Agent: e.g., 10% sulfuric acid.
-
Extraction Solvent: e.g., Ethyl acetate.
-
Anhydrous Sodium Sulfate.
-
-
Procedure:
-
Pipette 1 mL of the biological sample (e.g., whole blood, urine) into a glass tube.
-
Add a known amount of the GBL-d6 internal standard solution.
-
Acidify the sample by adding the acidifying agent.
-
Add the extraction solvent, cap the tube, and vortex for 1-2 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
The residue is then reconstituted in a suitable solvent for either GC-MS or LC-MS/MS analysis.
-
GC-MS Analysis (with Derivatization)
For GC-MS analysis, GHB requires derivatization to increase its volatility. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reagents:
-
Derivatizing Agent: BSTFA with 1% TMCS.
-
Reconstitution Solvent: Ethyl acetate.
-
-
Derivatization Procedure:
-
Reconstitute the dried extract from the sample preparation step in the reconstitution solvent.
-
Add the derivatizing agent.
-
Cap the vial and heat at 70°C for 20-30 minutes.
-
Cool to room temperature before injection into the GC-MS system.
-
-
GC-MS Parameters (Typical):
-
Column: 5% phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 20°C/min.
-
Carrier Gas: Helium.
-
MS Ionization Mode: Electron Ionization (EI).
-
MS Acquisition Mode: Selected Ion Monitoring (SIM).
-
GHB-TMS Derivative Ions: Monitor characteristic ions.
-
GBL-d6 Ions: Monitor characteristic ions.
-
-
LC-MS/MS Analysis
LC-MS/MS analysis offers the advantage of not requiring a derivatization step for GHB.
-
Reagents:
-
Reconstitution Solvent: Mobile phase compatible solvent (e.g., 10% acetonitrile in water).
-
-
LC-MS/MS Parameters (Typical):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
MS Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for GHB.
-
MS Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
GHB Transitions: Monitor specific precursor-to-product ion transitions.
-
GBL-d6 Transitions: Monitor specific precursor-to-product ion transitions.
-
-
Visualized Workflows and Relationships
The following diagrams illustrate the analytical workflow and the principle of using GBL-d6 as an internal standard.
Caption: General analytical workflow for GHB/GBL analysis using GBL-d6.
Caption: Principle of internal standard compensation using GBL-d6.
Conclusion
This compound is an indispensable tool in modern forensic toxicology for the accurate and reliable quantification of GHB and GBL. Its use as an internal standard effectively mitigates the analytical variability inherent in complex biological matrices. The detailed protocols and established validation parameters for both GC-MS and LC-MS/MS methods underscore the robustness and widespread acceptance of this approach in the forensic community. As analytical instrumentation continues to advance in sensitivity, the role of high-quality, deuterated internal standards like GBL-d6 will remain paramount in ensuring the integrity of forensic toxicological findings.
The Deuterium Switch: A Technical Guide to Isotopic Labeling in Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the principles, applications, and methodologies of deuterium isotopic labeling, a powerful strategy in modern drug discovery and development. By strategically replacing hydrogen atoms with their heavier, stable isotope, deuterium, it is possible to fine-tune the metabolic and pharmacokinetic properties of drug candidates. This document provides a technical overview of the core concepts, detailed experimental protocols, and data presentation to support the practical application of this technology.
Core Principles of Deuterium Labeling
Deuterium, an isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (the most common hydrogen isotope). This seemingly subtle change has profound effects on the physical and chemical properties of molecules. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. This increased bond strength is the foundation of the "deuterium effect" in drug development.
The primary mechanism through which deuterium substitution enhances drug performance is the Kinetic Isotope Effect (KIE) . Many drug molecules are metabolized by enzymes, such as the cytochrome P450 (CYP450) family, in processes that involve the cleavage of a C-H bond. Because the C-D bond is stronger, it is more difficult for these enzymes to break, leading to a slower rate of metabolism. This can result in several desirable pharmacokinetic outcomes:
-
Increased Half-life: Slower metabolism leads to a longer drug half-life in the body.
-
Reduced Metabolic Load: A lower rate of metabolism can reduce the formation of potentially toxic or reactive metabolites.
-
Improved Bioavailability: By protecting the drug from first-pass metabolism, a greater proportion of the administered dose can reach systemic circulation.
-
Reduced "Metabolic Switching": In some cases, blocking metabolism at one site can prevent the drug from being shunted down alternative metabolic pathways that may produce undesirable metabolites.
Quantitative Impact of Deuteration on Pharmacokinetics
The strategic incorporation of deuterium can lead to significant and measurable improvements in the pharmacokinetic profile of a drug. The following table summarizes comparative data for several deuterated drugs versus their non-deuterated (protiated) counterparts.
| Drug Candidate | Parameter | Protiated Version | Deuterated Version | Fold Change |
| Austedo® (deutetrabenazine) | t-1/2 (active metabolites) | ~4-5 hours | ~8-9 hours | ~2x |
| Cmax (active metabolites) | Lower | Higher | - | |
| Dosing Frequency | Three times daily | Twice daily | - | |
| CTP-499 (deuterated pentoxifylline analog) | In vitro metabolic stability (human liver microsomes) | 50% remaining after 30 min | 80% remaining after 30 min | 1.6x |
| CTP-354 (deuterated pregabalin analog) | In vivo half-life (rats) | 2.3 hours | 4.8 hours | 2.1x |
Experimental Protocols
General Workflow for Deuterated Drug Development
The development of a deuterated drug candidate follows a logical progression from initial design to clinical evaluation. The following diagram outlines the key stages in this process.
Caption: A generalized workflow for the discovery and development of a deuterated drug candidate.
Protocol for In Vitro Metabolic Stability Assay
This protocol outlines a common method for assessing the metabolic stability of a deuterated compound compared to its protiated parent using liver microsomes.
Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.
Materials:
-
Test compounds (deuterated and protiated)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching and protein precipitation)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Pre-incubation: Pre-warm the master mix and the HLM solution to 37°C.
-
Initiation of Reaction: Add the test compound (at a final concentration of, for example, 1 µM) to the pre-warmed HLM solution and briefly vortex. Then, add the pre-warmed master mix containing the NADPH regenerating system to initiate the metabolic reaction.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line can be used to calculate the in vitro half-life (t½).
Deuterium Labeling via Catalytic Hydrogen-Deuterium Exchange
This protocol describes a general method for introducing deuterium into a molecule using a metal catalyst and a deuterium source.
Objective: To replace specific hydrogen atoms in a molecule with deuterium.
Materials:
-
Substrate (the molecule to be labeled)
-
Deuterium source (e.g., D₂ gas, D₂O)
-
Catalyst (e.g., Palladium on carbon (Pd/C), Platinum oxide (PtO₂))
-
An appropriate solvent (e.g., ethyl acetate, methanol-d₄)
-
Reaction vessel (e.g., a flask suitable for handling flammable gas if using D₂ gas)
Procedure:
-
Vessel Preparation: Add the substrate and the catalyst to the reaction vessel.
-
Inert Atmosphere: Flush the vessel with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduction of Deuterium Source:
-
For D₂ gas: Evacuate the inert gas and introduce D₂ gas to the desired pressure (e.g., from a balloon or a pressurized cylinder).
-
For D₂O: Add deuterated water to the reaction mixture.
-
-
Reaction: Stir the reaction mixture at a specified temperature for a set period. The reaction progress can be monitored by techniques like TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the D₂ gas (if used) and filter the reaction mixture to remove the catalyst.
-
Purification: Purify the product using standard techniques such as column chromatography or recrystallization.
-
Characterization: Confirm the incorporation and position of deuterium using NMR spectroscopy (¹H NMR and ²H NMR) and mass spectrometry.
Visualization of Core Concepts
The Kinetic Isotope Effect in Drug Metabolism
The following diagram illustrates the energetic difference in the cleavage of a C-H versus a C-D bond during enzymatic metabolism, which is the basis of the kinetic isotope effect.
Caption: Energy profile diagram illustrating the Kinetic Isotope Effect (KIE).
Analytical Characterization of Deuterated Compounds
The successful synthesis and purification of a deuterated compound must be confirmed by rigorous analytical methods.
1. Mass Spectrometry (MS):
-
Principle: MS separates ions based on their mass-to-charge ratio (m/z). The incorporation of deuterium increases the mass of the molecule.
-
Application: Confirms the incorporation of deuterium by observing the expected mass shift in the molecular ion peak. For each hydrogen replaced by deuterium, the mass will increase by approximately 1.006 Da. High-resolution mass spectrometry can provide a precise mass measurement to confirm the elemental formula.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Proton NMR):
-
Principle: Detects the presence of hydrogen-1 nuclei.
-
Application: The disappearance or reduction in the integral of a signal in the ¹H NMR spectrum indicates that a proton at that position has been replaced by deuterium.
-
-
²H NMR (Deuterium NMR):
-
Principle: Directly detects the presence of deuterium nuclei.
-
Application: Provides direct evidence of deuterium incorporation and can be used to determine the specific sites of labeling.
-
-
¹³C NMR (Carbon-13 NMR):
-
Principle: Detects carbon-13 nuclei.
-
Application: The signal for a carbon atom bonded to deuterium will appear as a multiplet (due to C-D coupling) and may be shifted slightly upfield compared to the corresponding C-H signal.
-
This guide provides a foundational understanding of the principles and practices of deuterium isotopic labeling in drug development. The strategic application of this technology offers a valuable tool for optimizing the pharmacokinetic and safety profiles of novel therapeutic agents.
Understanding the Mass Shift of γ-Butyrolactone-d6 in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mass spectrometric behavior of γ-Butyrolactone-d6 (GBL-d6), a crucial internal standard for the quantification of γ-Butyrolactone (GBL) and its precursor, γ-Hydroxybutyric acid (GHB). Understanding the mass shift and fragmentation patterns of GBL-d6 is fundamental for developing robust and accurate analytical methods in clinical, forensic, and pharmaceutical research.
Introduction
γ-Butyrolactone (GBL) is a psychoactive substance and a prodrug of GHB, a central nervous system depressant. Due to its potential for abuse, accurate detection and quantification of GBL and GHB in biological matrices are of significant interest. Stable isotope-labeled internal standards, such as GBL-d6, are indispensable in mass spectrometry-based quantification assays. They exhibit similar chemical and physical properties to the analyte of interest, co-eluting during chromatography and experiencing similar ionization and fragmentation, yet are distinguishable by their mass-to-charge ratio (m/z). This allows for precise correction of matrix effects and variations in sample preparation and instrument response.
GBL-d6 is synthesized with six deuterium atoms, resulting in a nominal mass increase of 6 atomic mass units (amu) compared to the unlabeled GBL. This mass shift is readily observable in the mass spectrum of the molecular ion and its fragments, providing a clear distinction between the analyte and the internal standard.
Quantitative Data: Mass Shift in GBL and GBL-d6
The primary advantage of using GBL-d6 as an internal standard is the distinct and predictable mass shift observed in both the molecular ion and its characteristic fragment ions. This allows for selective monitoring and quantification, even in complex biological matrices. The table below summarizes the key mass-to-charge ratios for GBL and GBL-d6, typically monitored in Selected Ion Monitoring (SIM) mode during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
| Compound | Molecular Ion (M+) [m/z] | Fragment Ion 1 [m/z] | Fragment Ion 2 [m/z] |
| γ-Butyrolactone (GBL) | 86 | 56 | 42 |
| This compound (GBL-d6) | 92 | 60 | 48 |
| Mass Shift (amu) | +6 | +4 | +6 |
Fragmentation Pathway and Mass Shift Analysis
The fragmentation of GBL and GBL-d6 in Electron Ionization (EI) mass spectrometry provides a characteristic fingerprint for their identification and quantification. The major fragmentation pathways involve the loss of small neutral molecules. Understanding these pathways is key to interpreting the observed mass shifts.
Caption: Proposed fragmentation pathways for GBL and GBL-d6 in EI-MS.
The fragment at m/z 42 in the GBL spectrum corresponds to the loss of ethylene oxide. In GBL-d6, the corresponding fragment at m/z 48 indicates the loss of deuterated ethylene oxide, confirming that two deuterium atoms are retained on the charged fragment. The fragment at m/z 56 for GBL is proposed to be due to the loss of ketene. For GBL-d6, the corresponding fragment at m/z 60 suggests the loss of deuterated ketene, with four deuterium atoms remaining on the charged fragment. The molecular ions at m/z 86 and 92 for GBL and GBL-d6, respectively, represent the intact ionized molecules.
Experimental Protocol: GC-MS Analysis of GBL using GBL-d6 Internal Standard
The following is a representative experimental protocol for the analysis of GBL in a biological matrix, such as urine, using GBL-d6 as an internal standard. This protocol is based on established methods in the field.
1. Sample Preparation (Acidification and Lactonization)
-
To 1 mL of urine sample, add a known amount of GBL-d6 internal standard solution.
-
Acidify the sample to approximately pH 2 with hydrochloric acid.
-
Heat the sample at 60°C for 30 minutes to ensure the conversion of any GHB present to its lactone form, GBL.
-
Allow the sample to cool to room temperature.
2. Liquid-Liquid Extraction
-
Add 2 mL of ethyl acetate to the sample.
-
Vortex for 1 minute to facilitate the extraction of GBL and GBL-d6 into the organic layer.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.
3. GC-MS Parameters
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 150°C at 10°C/minute.
-
Ramp to 280°C at 25°C/minute, hold for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored:
-
GBL: m/z 42, 56, 86
-
GBL-d6: m/z 48, 60, 92
-
Caption: Experimental workflow for GC-MS analysis of GBL.
Metabolic Pathway of γ-Butyrolactone
Understanding the metabolic fate of GBL is crucial for interpreting analytical results, especially in biological samples. GBL is a prodrug that is rapidly converted to GHB in the body by lactonase enzymes, primarily paraoxonase, found in the blood and liver.
Caption: Metabolic conversion of GBL to GHB.
This rapid in vivo conversion means that the detection of GBL in biological fluids is often indicative of recent exposure, as it has a short half-life before being metabolized to GHB. Analytical methods, such as the one described, often include a lactonization step to convert any endogenous or exogenous GHB into GBL, allowing for the determination of total GHB/GBL concentrations.
Conclusion
The use of this compound as an internal standard is a cornerstone of accurate and reliable quantification of GBL and GHB by mass spectrometry. The +6 amu mass shift in the molecular ion and the corresponding shifts in its fragment ions provide the necessary specificity for analysis in complex matrices. A thorough understanding of the fragmentation patterns, coupled with a well-defined experimental protocol, enables researchers, scientists, and drug development professionals to generate high-quality data for a variety of applications, from forensic toxicology to clinical research.
Methodological & Application
Application Note: Quantitative Analysis of γ-Butyrolactone in Biological Matrices using γ-Butyrolactone-d6 as an Internal Standard by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
γ-Butyrolactone (GBL) is a psychoactive substance and a precursor to γ-hydroxybutyric acid (GHB), a central nervous system depressant. Due to its potential for abuse and use in drug-facilitated crimes, sensitive and accurate methods for the quantification of GBL in biological samples are crucial for forensic toxicology and clinical research.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high selectivity and sensitivity.[3][4] The use of a stable isotope-labeled internal standard, such as γ-Butyrolactone-d6 (GBL-d6), is essential for accurate quantification by correcting for variations during sample preparation and analysis.[5][6] This application note provides a detailed protocol for the quantitative analysis of GBL in biological matrices using GBL-d6 as an internal standard with GC-MS.
Principle
The method involves the extraction of GBL and the internal standard GBL-d6 from a biological matrix, followed by analysis using a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their retention times on the GC column and detected by the mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte (GBL) to the internal standard (GBL-d6) with a calibration curve prepared with known concentrations of GBL and a constant concentration of GBL-d6. The use of a deuterated internal standard with a similar chemical structure and chromatographic behavior to the analyte minimizes the impact of matrix effects and variations in injection volume, leading to improved accuracy and precision.[5][6]
Materials and Reagents
-
γ-Butyrolactone (GBL) standard
-
This compound (GBL-d6) internal standard solution
-
Organic solvents (e.g., ethyl acetate, dichloromethane, methyl tert-butyl ether - MTBE)
-
Anhydrous sodium sulfate
-
Deionized water
-
Biological matrix (e.g., blood, urine, plasma)
Experimental Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of GBL and GBL-d6 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of GBL by serial dilution of the primary stock solution.
-
Internal Standard Working Solution: Prepare a working solution of GBL-d6 at a fixed concentration (e.g., 10 µg/mL) from the primary stock solution.
-
Calibration Standards: Prepare a set of calibration standards by spiking the appropriate biological matrix with the GBL working standard solutions to achieve a range of concentrations (e.g., 0.5, 1, 5, 10, 20, 50, 100 µg/mL). Add a constant volume of the GBL-d6 internal standard working solution to each calibrator.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards, using a separate GBL stock solution if available.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette a specific volume of the biological sample (e.g., 100 µL of blood, urine, or plasma) into a clean glass tube.[7]
-
Add a known amount of the GBL-d6 internal standard working solution to each sample, calibrator, and QC sample.
-
Add an extraction solvent (e.g., 1 mL of MTBE). The choice of solvent can impact recovery, with MTBE showing good recovery rates.[7]
-
Vortex the mixture for a specified time (e.g., 1 minute).
-
Centrifuge the mixture to separate the organic and aqueous layers (e.g., at 3000 rpm for 5 minutes).
-
Carefully transfer the organic (upper) layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., 50 µL of ethyl acetate) for GC-MS analysis.
GC-MS Analysis
The following are general GC-MS parameters that can be optimized for specific instrumentation.
| Parameter | Value |
| GC System | Agilent 6890 or equivalent |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 70°C for 2 minutes, ramp at 15°C/min to 100°C, then at 35°C/min to 330°C and hold for 3 minutes.[8] |
| MS System | Agilent 5973 or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor (Quantifier/Qualifier) | GBL: m/z 86 (molecular ion), 42, 56.[1][8] GBL-d6: m/z 92 (molecular ion), 48, 60.[1][8] |
Data Analysis
-
Integrate the peak areas for the quantifier ions of GBL and GBL-d6.
-
Calculate the peak area ratio of GBL to GBL-d6 for each calibrator, QC sample, and unknown sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the GBL calibrators.
-
Determine the concentration of GBL in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of GBL.
| Parameter | Value | Reference |
| Linearity Range | 0.34 - 500 µg/mL | [7] |
| Limit of Detection (LOD) | 0.34 µg/mL | [7] |
| Limit of Quantification (LOQ) | 0.798 µg/mL | [7] |
| Recovery | 85 - 95% | [7] |
| Intra-day Precision (%RSD) | < 10% | General expectation |
| Inter-day Precision (%RSD) | < 15% | General expectation |
Visualizations
Caption: Experimental workflow for GBL quantification.
Caption: Logic of internal standard quantification.
Conclusion
This application note details a robust and reliable GC-MS method for the quantification of γ-Butyrolactone in biological matrices using this compound as an internal standard. The use of a deuterated internal standard ensures high accuracy and precision by compensating for potential sample loss during preparation and instrumental variability. The described protocol, including sample preparation, GC-MS parameters, and data analysis, provides a comprehensive guide for researchers in forensic toxicology, clinical chemistry, and drug development.
References
- 1. Analysis of biofluids for gamma-hydroxybutyrate (GHB) and gamma-butyrolactone (GBL) by headspace GC-FID and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. GC-MS determination of gamma-hydroxybutyric acid (GHB) in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. dshs-koeln.de [dshs-koeln.de]
Application Note: Quantification of γ-Hydroxybutyrate (GHB) in Human Plasma by LC-MS/MS using γ-Butyrolactone-d6 as an Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantification of γ-hydroxybutyrate (GHB) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes γ-Butyrolactone-d6 (GBL-d6) as a stable, deuterated internal standard to ensure accuracy and precision. A simple protein precipitation step is employed for sample preparation, followed by rapid chromatographic separation and detection by electrospray ionization (ESI) in negative mode. This protocol provides the necessary detail for researchers and clinicians to implement a reliable assay for the determination of GHB concentrations in a laboratory setting.
Introduction
Gamma-hydroxybutyrate (GHB) is a neurotransmitter and a psychoactive drug that has been associated with drug-facilitated sexual assault and recreational abuse. Accurate and sensitive quantification of GHB in biological matrices is crucial for clinical and forensic toxicology. This document outlines a validated LC-MS/MS method for the determination of GHB in human plasma, employing this compound as an internal standard. GBL-d6 is a suitable internal standard as it is a lactone of GHB-d6 and converts to GHB-d6 in vivo. The use of a stable isotope-labeled internal standard minimizes matrix effects and improves the reliability of quantification.
Experimental Protocol
Materials and Reagents
-
GHB sodium salt (Sigma-Aldrich)
-
This compound (GBL-d6) (Cerilliant)
-
LC-MS/MS grade acetonitrile (ACN) (Fisher Scientific)
-
LC-MS/MS grade methanol (MeOH) (Fisher Scientific)
-
Formic acid (99%) (Thermo Scientific)
-
Ammonium formate (Sigma-Aldrich)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (BioIVT)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Analytical Column: Phenomenex Kinetex F5 (100 x 2.1 mm, 2.6 µm) or equivalent
Sample Preparation
-
Thaw plasma samples and standards at room temperature.
-
To 100 µL of plasma, add 10 µL of internal standard working solution (GBL-d6 in MeOH).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Phenomenex Kinetex F5 (100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 6.0 |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| IonSpray Voltage | -4500 V |
| Temperature | 550°C |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
| MRM Transitions | Analyte |
| GHB | |
| GBL-d6 |
Quantitative Data
The method was validated for linearity, precision, accuracy, and sensitivity. The calibration curve was linear over the concentration range of 1 to 100 µg/mL.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90-110% |
Diagrams
Caption: Experimental workflow for the quantification of GHB in plasma.
Caption: Simplified metabolic pathway of GHB.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of GHB in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput clinical and forensic applications. The use of a deuterated internal standard ensures the accuracy and precision of the results.
Application Note: Quantification of γ-Butyrolactone (GBL) in Complex Biological Matrices using γ-Butyrolactone-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Butyrolactone (GBL) is a psychoactive substance and a prodrug to γ-hydroxybutyrate (GHB), a central nervous system depressant. Due to its potential for abuse and its use in drug-facilitated crimes, the accurate and robust quantification of GBL in complex biological matrices such as blood, urine, and plasma is of significant interest in forensic toxicology, clinical chemistry, and drug metabolism studies. This application note provides a detailed protocol for the quantification of GBL using a stable isotope-labeled internal standard, γ-Butyrolactone-d6 (GBL-d6), coupled with gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard is critical for correcting matrix effects and variabilities in sample preparation and instrument response, thereby ensuring high accuracy and precision.
GBL is rapidly metabolized to GHB in the body. Understanding the pharmacokinetics of GBL requires sensitive and specific analytical methods to differentiate it from endogenous levels of GHB.
Signaling Pathways and Metabolism
Upon ingestion, GBL is rapidly hydrolyzed by lactonases in the blood and liver to form GHB. GHB then exerts its effects by interacting with the central nervous system. The primary metabolic pathway involves the conversion of GBL to GHB, which is then further metabolized.
Caption: Metabolic conversion of GBL to GHB.
Experimental Workflow
The overall experimental workflow for the quantification of GBL in biological matrices involves sample preparation, including the addition of the internal standard, followed by extraction, derivatization (if necessary), and analysis by GC-MS.
Caption: Experimental workflow for GBL quantification.
Experimental Protocols
This section details the materials and methods for the quantification of GBL in whole blood.
1. Materials and Reagents
-
γ-Butyrolactone (GBL) standard
-
This compound (GBL-d6) internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (GC grade)
-
Sodium sulfate (anhydrous)
-
Whole blood samples (blank and study samples)
-
Phosphate buffer (pH 7.4)
2. Sample Preparation: Liquid-Liquid Extraction
-
Pipette 1 mL of whole blood into a 10 mL glass tube.
-
Add 10 µL of the GBL-d6 internal standard solution (10 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a new glass tube.
-
Add 4 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Dry the extract under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 20°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
SIM Ions:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| GBL | 86 | 42 |
| GBL-d6 | 92 | 44 |
Quantitative Data
The method was validated for linearity, precision, accuracy, and limit of detection (LOD). The calibration curve was constructed by plotting the peak area ratio of GBL to GBL-d6 against the concentration of GBL.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Discussion
This application note provides a robust and reliable GC-MS method for the quantification of GBL in complex biological matrices using this compound as an internal standard. The use of a deuterated internal standard is essential for minimizing the impact of matrix effects and ensuring accurate quantification. The described liquid-liquid extraction protocol provides clean extracts suitable for GC-MS analysis. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for a wide range of applications in clinical and forensic toxicology. The short run time of the GC-MS method allows for a high throughput of samples. This validated method can be readily implemented in laboratories for the routine analysis of GBL.
Application Note: Quantitative Analysis of GHB and GBL in Beverages by GC-MS with Deuterated Internal Standards
Abstract
This application note details a robust and sensitive analytical method for the simultaneous quantification of gamma-hydroxybutyrate (GHB) and its precursor, gamma-butyrolactone (GBL), in various beverage matrices. The method utilizes gas chromatography-mass spectrometry (GC-MS) with γ-Butyrolactone-d6 (GBL-d6) as the internal standard for GBL and gamma-hydroxybutyric acid-d6 (GHB-d6) for GHB. This approach ensures high accuracy and precision, making it suitable for forensic analysis and toxicological screening of spiked beverages.
Introduction
Gamma-hydroxybutyrate (GHB) is a central nervous system depressant that has been associated with drug-facilitated sexual assault due to its sedative and amnestic effects. Gamma-butyrolactone (GBL) is a precursor that is rapidly converted to GHB in the body. The detection and quantification of GHB and GBL in beverages are critical for forensic investigations. This protocol describes a validated GC-MS method for the simultaneous determination of GHB and GBL, employing deuterated internal standards to correct for matrix effects and variations during sample preparation and analysis.
Experimental Protocols
Materials and Reagents
-
Solvents: Ethyl acetate, Dichloromethane, Methanol (HPLC grade)
-
Standards: GHB sodium salt, GBL, GHB-d6, GBL-d6
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Reagents: Sodium chloride, Hydrochloric acid
Sample Preparation
-
Sample Collection: Collect 10 mL of the beverage sample.
-
Internal Standard Spiking: Add 100 µL of a working solution containing GBL-d6 (10 µg/mL) and GHB-d6 (10 µg/mL) to 1 mL of the beverage sample.
-
Acidification: Acidify the sample to pH 2-3 with hydrochloric acid. This step is crucial for the lactonization of GHB to GBL, allowing for the quantification of total GHB.
-
Extraction: Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.
-
Solvent Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
MSD Mode: Selected Ion Monitoring (SIM)
Data Presentation
Table 1: SIM Parameters for Target Analytes and Internal Standards
| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| GBL | 86 | 42, 56 |
| GBL-d6 | 92 | 44, 60 |
| GHB (as di-TMS derivative) | 233 | 147, 204 |
| GHB-d6 (as di-TMS derivative) | 239 | 147, 204 |
Table 2: Method Validation Parameters (Compiled from various sources)
| Parameter | GBL | GHB |
| Linearity Range (µg/mL) | 0.5 - 100 | 1 - 200 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | 1.0 |
| Recovery (%) | 85 - 105 | 90 - 110 |
| Precision (RSD %) | < 10 | < 10 |
Visualizations
Caption: Experimental workflow for the analysis of GBL and GHB in beverages.
Caption: Chemical structures of GHB, GBL, and the internal standard relationship.
Conclusion
The described GC-MS method provides a reliable and sensitive tool for the quantification of GHB and GBL in beverage samples. The use of deuterated internal standards, this compound and GHB-d6, is essential for accurate quantification by compensating for potential matrix interferences and procedural losses. This protocol is well-suited for forensic laboratories and research institutions involved in the analysis of drug-facilitated crimes.
Application Notes and Protocols for γ-Butyrolactone-d6 in Drug Metabolism Studies
Introduction
γ-Butyrolactone-d6 (GBL-d6) is a deuterated analog of γ-Butyrolactone (GBL), a solvent and reagent that is also a well-known prodrug for the psychoactive substance γ-hydroxybutyric acid (GHB). In the field of drug metabolism and pharmacokinetics, GBL-d6 serves as an invaluable tool, primarily utilized as an internal standard (IS) for the quantitative bioanalysis of GBL and its primary metabolite, GHB, in various biological matrices.[1] Its stable isotope-labeled nature makes it the gold standard for mass spectrometry-based assays, as it co-elutes chromatographically with the unlabeled analyte and exhibits similar ionization efficiency, thus effectively compensating for variations in sample preparation and matrix effects.[1]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of GBL-d6 in drug metabolism studies, focusing on its role in the accurate quantification of GBL and GHB in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Core Application: Internal Standard in Bioanalysis
The principal application of GBL-d6 is as an internal standard in analytical methodologies designed to measure the concentrations of GBL and GHB in biological fluids such as blood, plasma, and urine. This is crucial for pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) of GBL.
Metabolic Pathway of γ-Butyrolactone (GBL)
GBL is rapidly converted to GHB in the body by lactonases present in the blood and various tissues. Understanding this metabolic conversion is fundamental to interpreting bioanalytical results.
Experimental Protocols
Protocol 1: Quantification of GBL and GHB in Human Urine by LC-MS/MS
This protocol details the simultaneous analysis of GBL and GHB in urine samples, a common practice in clinical and forensic toxicology, as well as in pharmacokinetic studies.
1. Materials and Reagents:
-
This compound (GBL-d6) internal standard solution (e.g., 2 mg/L in deionized water)
-
Reference standards for GBL and GHB
-
Control urine
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
2. Sample Preparation:
-
Prepare a series of calibrators by spiking control urine with known concentrations of GBL and GHB (e.g., ranging from 1 to 80 mg/L).[2][3]
-
Prepare quality control (QC) samples at low and high concentrations in a similar manner.[3]
-
For each urine sample, calibrator, or QC, perform a 1:20 dilution with the GBL-d6 internal standard solution.[2][3] For example, mix 50 µL of urine with 950 µL of the 2 mg/L GBL-d6 solution.
-
Vortex the mixture thoroughly.
-
The sample is now ready for injection into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC) System:
-
Mass Spectrometry (MS) System:
4. Data Analysis:
-
Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard (GBL-d6 for GBL, and often GHB-d6 for GHB if included).
-
A calibration curve is constructed by plotting the peak area ratios of the calibrators against their nominal concentrations.
-
The concentrations of the unknown samples are then determined from this calibration curve.
Protocol 2: Quantification of GBL and GHB in Whole Blood by LC-MS/MS
This protocol is suitable for studies requiring blood concentration data, such as toxicokinetic and forensic investigations.
1. Materials and Reagents:
-
This compound (GBL-d6) internal standard solution.
-
Reference standards for GBL and GHB.
-
Control whole blood.
-
Acidic methanol (e.g., methanol with a small percentage of formic acid).
-
Acidic water.
2. Sample Preparation (Protein Precipitation):
-
Pipette a known amount of whole blood (e.g., 0.2 g) into a microcentrifuge tube.[4]
-
Add the internal standard solution (containing GBL-d6 and GHB-d6).[4]
-
Add acidic methanol to precipitate proteins (e.g., 260 µL).[4]
-
Vortex vigorously to ensure thorough mixing and protein precipitation.
-
Centrifuge at a high speed (e.g., 3600 rpm for 10 minutes at 5°C) to pellet the precipitated proteins.[4]
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to an autosampler vial.[4]
-
Dilute the supernatant 1:1 with acidic water.[4]
-
The sample is now ready for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
The LC-MS/MS parameters can be similar to those described in Protocol 1, with potential modifications to the gradient elution to optimize separation from blood matrix components.
Experimental Workflow Diagram
Quantitative Data Summary
The following tables summarize typical quantitative parameters from validated bioanalytical methods using GBL-d6 as an internal standard.
Table 1: Method Validation Parameters for GBL and GHB in Urine
| Parameter | GBL | GHB | Reference(s) |
| Linearity Range | 1 - 50 mg/L | 1 - 80 mg/L | [2][3] |
| Limit of Quantification (LOQ) | 1 mg/L | 1 mg/L | [3] |
| Intra-assay Precision (%CV) | < 7% | < 7% | [2][3] |
| Inter-assay Precision (%CV) | < 7% | < 7% | [2][3] |
| Analytical Recovery | 90 - 107% | 90 - 107% | [2][3] |
Table 2: Method Validation Parameters for GBL and GHB in Whole Blood
| Parameter | GBL | GHB | Reference(s) |
| Linearity Range | 1.0 - 100 mg/kg | 1.0 - 100 mg/kg | [4][5] |
| Limit of Quantification (LOQ) | ~1 mg/kg | ~1 mg/kg | [4][5] |
| Recovery | 54 - 82% | 54 - 82% | [4] |
Table 3: Example MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
| GBL | 87.1 | 43.1 | [2] |
| GHB | 105.1 | 87.1 | [2] |
| GBL-d6 | 93.1 | 47.1 | [2] |
| GHB-d6 | 111.1 | 93.1 | [2] |
Note: Specific MRM transitions may vary depending on the instrument and optimization.
Conclusion
This compound is an essential tool for the accurate and precise quantification of GBL and its active metabolite GHB in biological matrices. Its use as an internal standard in LC-MS/MS methods is critical for reliable pharmacokinetic and toxicokinetic studies. The protocols and data presented here provide a comprehensive guide for researchers in drug metabolism and related fields to develop and validate robust bioanalytical assays. The stability and co-elution properties of GBL-d6 with its unlabeled counterpart ensure high-quality data, which is fundamental for making informed decisions in drug development and forensic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Reaction phenotyping in drug discovery: moving forward with confidence? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction phenotyping: advances in the experimental strategies used to characterize the contribution of drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labcorp.com [labcorp.com]
Application Notes: Quantification of γ-Butyrolactone (GBL) in Liquid Matrices using Headspace Solid-Phase Microextraction (HS-SPME) with γ-Butyrolactone-d6 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gamma-butyrolactone (GBL) is a psychoactive substance and a precursor to gamma-hydroxybutyrate (GHB). Its detection and quantification in various matrices are of significant interest in forensic toxicology and pharmaceutical analysis. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) offers a sensitive and solvent-free method for the determination of volatile and semi-volatile compounds like GBL. The use of a stable isotope-labeled internal standard, such as γ-Butyrolactone-d6 (GBL-d6), is crucial for accurate quantification by correcting for matrix effects and variations in the analytical process.
This document provides a detailed protocol and application data for the quantification of GBL in liquid samples, referencing a validated method for beverage analysis.
Principle of HS-SPME with a Deuterated Internal Standard
In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After equilibrium, the fiber is retracted and introduced into the heated injection port of a gas chromatograph, where the analytes are desorbed for analysis.
The use of a deuterated internal standard like GBL-d6, which has nearly identical chemical and physical properties to the target analyte (GBL), is the gold standard for quantitative analysis. It is added to the sample at a known concentration before extraction. Because GBL and GBL-d6 behave similarly during extraction and analysis, any sample-to-sample variation in extraction efficiency or injection volume will affect both compounds equally. The ratio of the analyte peak area to the internal standard peak area is used for calibration and quantification, leading to highly accurate and precise results.
Caption: Workflow for HS-SPME analysis of GBL with a GBL-d6 internal standard.
Quantitative Data Summary
The following tables summarize the performance characteristics of the HS-SPME-GC-MS method for the quantification of GBL, based on a validated study for the analysis of beverages.
Table 1: Method Validation Parameters
| Parameter | Result | Description |
| SPME Fiber | DVB/CAR/PDMS | Divinylbenzene/Carboxen/Polydimethylsiloxane fiber provides optimal adsorption for GBL. |
| Linearity (R²) | > 0.99 | Excellent linearity was achieved over the calibrated concentration range. |
| Limit of Detection (LOD) | 0.05 µg/mL | The lowest concentration of GBL that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.15 µg/mL | The lowest concentration of GBL that can be accurately and precisely quantified. |
| Precision (RSD%) | < 15% | Relative Standard Deviation for replicate measurements, indicating good method repeatability. |
| Accuracy/Recovery | 85-115% | The method demonstrates high accuracy in quantifying GBL in complex matrices. |
Table 2: Calibration and Quality Control
| Level | Concentration Range (µg/mL) | Purpose |
| Calibration Standards | 0.15 - 10 | Used to construct the calibration curve for quantification. |
| Low QC | 0.4 | To assess accuracy and precision at a low concentration. |
| Medium QC | 2.5 | To assess accuracy and precision at a mid-range concentration. |
| High QC | 7.5 | To assess accuracy and precision at a high concentration. |
Experimental Protocol
This protocol describes the HS-SPME-GC-MS method for the quantification of GBL in liquid samples.
1. Materials and Reagents
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm thickness (e.g., Supelco).
-
Vials: 10 mL or 20 mL glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Standards: GBL (≥99% purity), this compound (GBL-d6, ≥98% purity).
-
Solvent: Methanol or deionized water for stock solutions.
-
Salt: Sodium Chloride (NaCl), analytical grade.
-
Equipment: Autosampler with SPME capability, GC-MS system, vortex mixer, analytical balance.
2. Preparation of Standards and Samples
-
Stock Solutions: Prepare stock solutions of GBL and GBL-d6 in methanol at a concentration of 1 mg/mL. Store at 4°C.
-
Working Internal Standard (IS) Solution: Prepare a working solution of GBL-d6 by diluting the stock solution. The final concentration in the sample vial should be optimized but is typically in the range of 1-5 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank matrix (e.g., water or a control beverage) with appropriate volumes of GBL stock solution to achieve the desired concentration range (e.g., 0.15 - 10 µg/mL).
-
Sample Preparation:
-
Pipette 1 mL of the liquid sample (or calibration standard) into a 10 mL headspace vial.
-
Add a fixed volume of the GBL-d6 working IS solution to every vial (sample, standard, and blank).
-
Add 0.5 g of NaCl to each vial. The salt increases the ionic strength of the solution, which decreases the solubility of GBL and promotes its partitioning into the headspace.
-
Immediately seal the vial with the screw cap.
-
Vortex briefly to mix the contents.
-
3. HS-SPME Procedure
-
Incubation: Place the vial in the autosampler tray. Incubate the sample at 70°C for 30 minutes with agitation. This allows the sample to reach thermal equilibrium and for the analytes to partition into the headspace.
-
Extraction: After incubation, expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes at 70°C to extract the analytes.
-
Desorption: Retract the fiber and immediately introduce it into the heated GC injection port. Desorb the analytes at a temperature of 250-270°C for 2-5 minutes in splitless mode.
Caption: Step-by-step experimental protocol for HS-SPME-GC-MS analysis of GBL.
4. GC-MS Parameters (Typical)
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions (Example):
-
GBL: m/z 86 (quantifier), 42, 56 (qualifiers).
-
GBL-d6: m/z 92 (quantifier), 44, 60 (qualifiers).
-
-
MS Source Temp: 230°C.
-
MS Quad Temp: 150°C.
-
5. Data Analysis
-
Identify the peaks for GBL and GBL-d6 based on their retention times and characteristic ions.
-
Integrate the peak areas for the quantifier ion of GBL (m/z 86) and GBL-d6 (m/z 92).
-
Calculate the peak area ratio (GBL Area / GBL-d6 Area) for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of GBL in the samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The HS-SPME-GC-MS method using this compound as an internal standard is a robust, sensitive, and reliable technique for the quantification of GBL in liquid matrices. The procedure minimizes sample handling and eliminates the need for organic extraction solvents, making it an environmentally friendly choice. The high accuracy and precision afforded by the use of a stable isotope-labeled internal standard make this method highly suitable for forensic, clinical, and quality control applications where dependable results are paramount.
Application Note: Derivatization Strategies for the Quantitative Analysis of γ-Butyrolactone (GBL) using γ-Butyrolactone-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamma-Butyrolactone (GBL) is a psychoactive substance and a precursor to gamma-hydroxybutyrate (GHB). The analysis of GBL in biological matrices is challenging due to its high volatility and its rapid in-vivo conversion to GHB. To ensure accurate and reliable quantification, a robust analytical method is required. This application note details a widely used derivatization strategy for GBL analysis by gas chromatography-mass spectrometry (GC-MS), employing γ-Butyrolactone-d6 (GBL-d6) as an internal standard for isotope dilution.
The core of this strategy involves the hydrolysis of GBL and GBL-d6 to their corresponding GHB and GHB-d6 forms, followed by derivatization to increase their volatility and thermal stability for GC-MS analysis. The use of a deuterated internal standard is crucial as it co-elutes with the analyte and behaves similarly during sample preparation and analysis, correcting for any variations and improving the accuracy of quantification.
Derivatization Strategy: Ring-Opening and Silylation
The most prevalent and validated strategy for GBL analysis involves a two-step process:
-
Alkaline Hydrolysis (Ring-Opening): GBL is quantitatively converted to GHB by ring-opening under alkaline conditions. Similarly, the internal standard, GBL-d6, is converted to GHB-d6. This step is critical as it forms a more stable, less volatile analyte for subsequent derivatization.
-
Silylation: The resulting GHB and GHB-d6 are then derivatized using a silylating agent, most commonly N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). This process replaces the active hydrogen atoms on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, creating a more volatile and thermally stable derivative suitable for GC-MS analysis.
This derivatization strategy offers high reaction efficiency and produces derivatives with excellent chromatographic and mass spectrometric properties, enabling sensitive and specific detection.
Experimental Workflow
The overall experimental workflow for the analysis of GBL in biological samples is depicted below.
Figure 1: Experimental workflow for GBL analysis.
Detailed Experimental Protocol
This protocol is a representative method for the quantification of GBL in whole blood.
4.1. Materials and Reagents
-
GBL and GBL-d6 standards
-
Whole blood samples
-
Acetonitrile (ACN), HPLC grade
-
Sodium hydroxide (NaOH), 10 M
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Ethyl acetate, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Heating block or oven
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
4.2. Sample Preparation
-
Pipette 100 µL of whole blood into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the GBL-d6 internal standard solution (concentration will depend on the expected analyte concentration range).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
4.3. Derivatization
-
Add 20 µL of 10 M NaOH to the supernatant to facilitate the ring-opening of GBL and GBL-d6 to GHB and GHB-d6, respectively.
-
Vortex briefly and incubate at 60°C for 15 minutes.
-
Evaporate the sample to dryness under a gentle stream of nitrogen at 60°C.
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate to the dried residue.
-
Cap the tube tightly and vortex for 20 seconds.
-
Incubate at 70°C for 20 minutes to complete the derivatization reaction.
-
Cool the sample to room temperature before analysis.
4.4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
4.5. Selected Ion Monitoring (SIM) Ions
The following ions are typically monitored for the di-TMS-GHB derivative:
| Compound | Target Ion (m/z) | Qualifier Ion(s) (m/z) |
| di-TMS-GHB | 233 | 147, 248 |
| di-TMS-GHB-d6 | 239 | 147, 254 |
Derivatization Reaction
The chemical reactions involved in the hydrolysis and subsequent silylation are illustrated below.
Figure 2: GBL derivatization reaction scheme.
Quantitative Performance
The described method provides excellent quantitative performance. The following table summarizes typical validation parameters for the analysis of GBL in whole blood.
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.0 µg/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 90% |
Conclusion
The derivatization strategy involving alkaline hydrolysis of GBL to GHB followed by silylation provides a robust and reliable method for the quantitative analysis of GBL in complex biological matrices. The use of GBL-d6 as an internal standard ensures high accuracy and precision by correcting for analyte loss during sample preparation and instrumental analysis. This method is highly suitable for forensic toxicology, clinical chemistry, and pharmacokinetic studies.
Troubleshooting & Optimization
Technical Support Center: γ-Butyrolactone-d6 (GBL-d6) GC Analysis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the gas chromatography (GC) analysis of γ-Butyrolactone-d6.
Troubleshooting Guide: Poor Peak Shape for GBL-d6
Poor peak shape, particularly tailing, for GBL-d6 is a common issue stemming from its polar nature. This guide addresses the most frequent causes and provides systematic solutions.
Question 1: My GBL-d6 peak is exhibiting significant tailing. What is the most likely cause?
Peak tailing for GBL-d6 is most often caused by unwanted interactions with active sites within the GC system. GBL-d6, a polar lactone, can form hydrogen bonds with silanol groups (Si-OH) present on the surfaces of untreated glass inlet liners, seals, and the front end of the GC column. These interactions delay the elution of a portion of the analyte molecules, resulting in a "tail" on the peak.
Key Areas for Active Sites:
-
GC Inlet Liner: The surface of the glass liner is a primary source of active silanol groups.
-
Inlet Gold Seal: Scratches or wear on the gold seal can expose active sites.
-
Column Contamination: Buildup of non-volatile residues at the head of the column can create new active sites.
-
Carrier Gas Contamination: Impurities like oxygen or moisture in the carrier gas can degrade the column's stationary phase, exposing active sites.
Question 2: How can I diagnose the source of the peak tailing in my GC system?
A systematic approach is crucial to pinpoint the issue. Start with the simplest and most common problems before moving to more complex solutions. The following workflow can help isolate the cause.
Question 3: What are the recommended GC parameters for GBL-d6 analysis, and how do they impact peak shape?
Optimizing GC parameters is critical. The inlet temperature, oven program, and liner type directly influence analyte transfer and peak shape.
Table 1: Recommended GC Parameters for GBL-d6 Analysis
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of GBL-d6, minimizing time spent in the inlet where most active sites are located. |
| Injection Mode | Split (e.g., 20:1 or higher) | A higher split ratio ensures faster transfer of the analyte to the column, reducing interaction time with the inlet liner. |
| Inlet Liner | Deactivated (silylated), Single Taper with Wool | A deactivated liner has fewer active sites. Wool aids in sample vaporization and traps non-volatile residues, protecting the column. |
| Oven Program | Initial: 40-60 °C (hold 1-2 min) | A lower initial temperature helps in focusing the analyte band at the head of the column. |
| Ramp: 10-25 °C/min to 250 °C | A moderate ramp rate ensures good separation without excessive peak broadening. | |
| GC Column | Mid-polarity (e.g., DB-624, DB-WAX) | A column with a stationary phase that has some polarity is generally suitable for retaining and separating a polar compound like GBL. |
Question 4: You mentioned using a "deactivated" or "silylated" liner. What does this mean, and how do I do it?
Deactivation is a chemical process that caps the active silanol (Si-OH) groups on the glass surface of the inlet liner, making it more inert. While pre-deactivated liners are commercially available and recommended, you can also perform this procedure in the lab. The most common method is silylation, which uses a reagent like dimethyldichlorosilane (DMDCS) or Sylon-CT.
This process converts the active, polar Si-OH groups into inert, non-polar trimethylsilyl (TMS) ethers, significantly reducing analyte interaction and peak tailing.
Experimental Protocols
Protocol 1: In-Lab Silylation of a GC Inlet Liner
This protocol describes a general procedure for deactivating a glass GC inlet liner using a silylating agent. Safety Warning: Silylating agents are hazardous. Perform this procedure in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Materials:
-
Glass GC inlet liner (new or cleaned)
-
Silylating agent (e.g., 5% dimethyldichlorosilane (DMDCS) in toluene, or Sylon-CT)
-
Toluene (or other suitable solvent)
-
Methanol
-
Small beaker or vial
-
Forceps
-
Oven or heating block
-
Nitrogen gas source
Methodology:
-
Cleaning: If the liner is not new, sonicate it in methanol for 15 minutes, followed by toluene for 15 minutes. Dry the liner completely in an oven at 100-120 °C for at least 30 minutes.
-
Preparation: In a fume hood, place the clean, dry liner into a small beaker or vial.
-
Silylation: Submerge the liner completely in the silylating solution (e.g., 5% DMDCS in toluene). Loosely cover the container and let it stand for 15-30 minutes at room temperature.
-
Rinsing: Carefully remove the liner with forceps and rinse it thoroughly with toluene to remove excess silylating reagent.
-
Deactivation of Excess Reagent: Rinse the liner with methanol to react with and neutralize any remaining silylating agent.
-
Drying and Conditioning: Dry the liner by gently blowing nitrogen gas through it.
-
Final Bake: Place the dried liner in a GC oven or other suitable oven. Heat it to 250-300 °C for 1-2 hours under a nitrogen stream to cure the deactivation layer and remove any residual solvents.
-
Installation: Allow the liner to cool completely before installing it in the GC inlet.
Frequently Asked Questions (FAQs)
Q1: Can I use a standard non-deactivated liner for GBL-d6 analysis? While possible, it is not recommended. Using a non-deactivated liner will almost certainly lead to significant peak tailing and poor reproducibility due to the high concentration of active sites.
Q2: My peak shape is still poor after changing the liner and septum. What should I do next? If fresh consumables do not solve the problem, the issue may lie with the column. Trim 15-30 cm from the front of the column to remove any non-volatile residues or thermally degraded phase. After trimming, re-condition the column according to the manufacturer's instructions.
Q3: How often should I perform inlet maintenance? This depends on sample cleanliness and throughput. For relatively clean samples, monthly maintenance (changing the liner, septum, and seal) may be sufficient. For complex or "dirty" matrices, weekly or even daily maintenance may be necessary to maintain good peak shape and system performance.
Q4: Could the problem be my GBL-d6 standard itself? While less common, degradation of the standard is possible if stored improperly. GBL can hydrolyze to gamma-hydroxybutyric acid (GHB) in the presence of water, although this is more of a concern in aqueous solutions. Ensure your standard is stored in a tightly sealed container in a cool, dry place. Running a fresh, unopened standard can rule out this possibility.
Technical Support Center: Analysis of γ-Butyrolactone-d6 (GBL-d6)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with γ-Butyrolactone-d6 (GBL-d6).
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for GBL-d6 analysis?
A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used for the analysis of GBL and its deuterated internal standards like GBL-d6. GC-MS is a robust technique, often requiring sample preparation steps like extraction.[1][2][3] LC-MS/MS can offer high sensitivity and may require simpler sample preparation, such as a protein crash for biological samples.[4] The choice of technique often depends on the sample matrix, required sensitivity, and available instrumentation.
Q2: What are the common challenges in the analysis of GBL and its analogs?
A2: A significant challenge in the analysis of γ-hydroxybutyrate (GHB) is its potential to convert to GBL in the instrument's ion source, especially in GC-MS.[4][5] Other challenges include the small size and high polarity of these molecules, which can make chromatographic retention and separation difficult without derivatization.[5] For GC-MS analysis, derivatization is often employed to improve volatility and chromatographic performance.[5]
Q3: Why is an internal standard like GBL-d6 necessary?
A3: An internal standard (IS) like GBL-d6 is crucial for accurate quantification. The IS helps to correct for variations in sample preparation, injection volume, and instrument response. Since GBL-d6 is structurally and chemically very similar to GBL, it behaves similarly during extraction, derivatization, and chromatography, but its different mass allows it to be distinguished by the mass spectrometer.
Q4: What are the typical sample preparation steps for GBL-d6 analysis?
A4: For GC-MS analysis of GBL in biological matrices like urine, sample preparation may involve acidification to promote lactonization of GHB to GBL, followed by liquid-liquid extraction with a solvent like tert-butyl methyl ether (TBME).[6] For simpler matrices, direct extraction into solvents such as methylene chloride or chloroform followed by drying of the extract is a common approach.[1] For LC-MS/MS analysis in whole blood, a simple protein precipitation step with methanol can be sufficient.[4]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis
-
Question: My GBL-d6 peak is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for a polar compound like GBL can be caused by active sites in the GC inlet liner, column, or contamination.
-
Solution 1: Inlet Maintenance: Deactivate the inlet liner by silylation or replace it with a new, deactivated liner. Check the septum for bleeding or coring and replace if necessary.
-
Solution 2: Column Conditioning: Condition the GC column according to the manufacturer's instructions to remove contaminants and ensure a properly deactivated surface.
-
Solution 3: Derivatization: Although GBL is volatile, derivatization can sometimes improve peak shape for related compounds and may be considered if issues persist.[5]
-
Issue 2: Low Sensitivity or Poor Signal-to-Noise Ratio
-
Question: I am not getting a strong signal for GBL-d6, even at moderate concentrations. How can I improve the sensitivity?
-
Answer: Low sensitivity can stem from several factors, from sample preparation to instrument settings.
-
Solution 1: Optimize Injection Parameters: Ensure the injector temperature is appropriate to ensure complete volatilization without degradation. A typical starting point is 280°C.[6] Optimize the split ratio; a lower split ratio (e.g., 1:6) or a splitless injection will allow more sample to reach the column, increasing sensitivity.[6]
-
Solution 2: Check for Sample Loss during Preparation: Evaluate your extraction efficiency. Ensure the pH is optimal for extraction and that the extraction solvent is appropriate.
-
Solution 3: Mass Spectrometer Tuning: Ensure the MS is properly tuned to maximize ion formation and transmission for the target m/z values of GBL-d6 (e.g., m/z 48, 60, 92).[6]
-
Issue 3: High Background Noise or Interfering Peaks
-
Question: I am observing high background noise or several interfering peaks in my chromatogram. What is the likely source?
-
Answer: High background can originate from the sample matrix, contaminated solvents, or the GC system itself.
-
Solution 1: Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step for cleaner sample extracts, especially with complex matrices.
-
Solution 2: Check Solvents and Reagents: Run a blank with your solvents to ensure they are high purity and free from contaminants.
-
Solution 3: System Bakeout: Bake out the GC column and inlet system at a high temperature (within the column's limits) to remove any accumulated contaminants.
-
Issue 4: In-source Conversion of GHB to GBL in LC-MS/MS
-
Question: I am analyzing GHB with GBL as a related compound and suspect in-source conversion. How can I confirm and mitigate this?
-
Answer: The conversion of GHB to GBL can occur in the mass spectrometer's ion source.
-
Solution 1: Chromatographic Separation: Ensure baseline separation of GHB and GBL. If they are chromatographically separated, any GBL detected at the retention time of GHB is likely due to in-source conversion.[4]
-
Solution 2: Optimize MS Source Conditions: Lowering the source temperature and adjusting other source parameters (e.g., voltages) can sometimes reduce the extent of in-source conversion.
-
Experimental Protocols & Data
GC-MS Method for GBL-d6 in Urine
This protocol is based on the analysis of GHB and its deuterated standard, which are converted to their lactone forms (GBL and GBL-d6).
Sample Preparation: [6]
-
Take 5 mL of urine.
-
Add the internal standard (D6-GHB, which will be converted to GBL-d6).
-
Acidify the sample to pH 1 with 10 M HCl.
-
Incubate at 60°C for 1 hour to facilitate lactonization.
-
Adjust the pH to 5.0 using KOH and a sodium acetate buffer.
-
Add 0.2 mL of tert-Butanol and vortex.
-
Add 1 mL of tert-butyl methyl ether (TBME) and 5 g of Na2SO4.
-
Shake for 20 minutes and then centrifuge for 5 minutes.
-
Transfer the organic layer to a GC vial for analysis.
GC-MS Parameters: [6]
| Parameter | Value |
| GC System | Hewlett-Packard 6890 or equivalent |
| Column | Agilent HP-5MS (26 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 5 µL |
| Split Ratio | 1:6 |
| Oven Program | 70°C for 2 min, then 15°C/min to 100°C, then 35°C/min to 330°C, hold for 3 min |
| MS System | Hewlett-Packard 5973 or equivalent |
| Monitored Ions (SIM mode) | GBL: m/z 42, 56, 86; GBL-d6: m/z 48, 60, 92 |
LC-MS/MS Method for GBL-d6 in Blood
This protocol is adapted for the analysis of related compounds in whole blood.
Sample Preparation: [4]
-
To a 20 µL blood sample, add the internal standard solution (GBL-d6).
-
Add 380 µL of methanol for protein precipitation.
-
Vortex the sample for 10 seconds.
-
Centrifuge at 3000 rpm for 10 minutes at 10°C.
-
Take 50 µL of the supernatant and dilute to 1 mL with water.
-
Vortex the final sample and inject it into the LC-MS/MS system.
LC-MS/MS Parameters:
| Parameter | Value |
| LC System | Standard HPLC or UHPLC system |
| Column | Force C18 or equivalent |
| Injection Volume | 5 µL |
| Analysis Time | ~5 minutes |
| MS/MS System | Tandem mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) - polarity depends on analyte |
Visualizations
Caption: GC-MS workflow from sample preparation to data analysis.
Caption: Decision tree for troubleshooting poor GC-MS peak shape.
References
- 1. swgdrug.org [swgdrug.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing [fr.restek.com]
- 5. Extractionless GC/MS analysis of gamma-hydroxybutyrate and gamma-butyrolactone with trifluoroacetic anhydride and heptafluoro-1-butanol from aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dshs-koeln.de [dshs-koeln.de]
Technical Support Center: Optimizing Bioanalysis with γ-Butyrolactone-d6 (GBL-d6)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for minimizing matrix effects in biological samples using γ-Butyrolactone-d6 (GBL-d6) as an internal standard, primarily for the quantification of γ-hydroxybutyric acid (GHB) and γ-butyrolactone (GBL).
Frequently Asked Questions (FAQs)
Q1: What is GBL-d6 and why is it used in bioanalysis?
A1: this compound (GBL-d6) is a deuterated form of γ-Butyrolactone. It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry-based bioanalysis, particularly for the analysis of GHB and GBL. As a SIL-IS, GBL-d6 is chemically identical to the analyte (GBL) but has a different mass due to the deuterium atoms. This allows it to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer's source, making it an ideal tool to compensate for matrix effects and variations in sample preparation and instrument response.
Q2: How does GBL-d6 help in minimizing matrix effects?
A2: Matrix effects, which include ion suppression or enhancement, are a major challenge in bioanalysis, caused by co-eluting endogenous components of the biological matrix (e.g., salts, lipids, proteins). GBL-d6, being structurally and chemically similar to the analyte, experiences these effects to the same extent. By calculating the ratio of the analyte signal to the GBL-d6 signal, the variability introduced by the matrix is normalized, leading to more accurate and precise quantification.
Q3: Can GBL-d6 be used as an internal standard for GHB analysis directly?
A3: Yes, GBL-d6 is frequently used as an internal standard for GHB analysis. This is often done by converting both the endogenous GHB and the GBL-d6 internal standard to GBL under acidic conditions, followed by extraction and analysis. This approach ensures that the analyte and the internal standard are in the same chemical form during analysis. Alternatively, GHB-d6 can be used as the internal standard for GHB analysis.
Troubleshooting Guide
Problem 1: Significant ion suppression is observed even with the use of GBL-d6.
Possible Causes & Solutions:
-
High Matrix Concentration: The concentration of matrix components may be too high for the GBL-d6 to effectively compensate.
-
Solution: Dilute the sample with a suitable solvent (e.g., methanol, acetonitrile, or water) to reduce the concentration of interfering substances.
-
-
Inefficient Sample Preparation: The sample preparation method may not be adequately removing matrix components.
-
Solution: Optimize the sample preparation method. Consider switching from a simple "dilute-and-shoot" or protein precipitation method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner extract.
-
-
Chromatographic Co-elution: A significant matrix component may be co-eluting with the analyte and internal standard.
-
Solution: Modify the chromatographic conditions. Adjust the gradient, change the mobile phase composition, or try a different column chemistry to improve the separation of the analyte from interfering matrix components.
-
Problem 2: Poor recovery of GBL-d6 and the analyte.
Possible Causes & Solutions:
-
Suboptimal Extraction pH: The pH of the sample during extraction may not be optimal for the analyte and internal standard.
-
Solution: Adjust the pH of the sample before extraction. For the conversion of GHB to GBL and subsequent extraction, acidic conditions are required. Ensure the pH is in the optimal range for extraction efficiency.
-
-
Improper Extraction Solvent: The chosen solvent for LLE may not be efficient for extracting GBL.
-
Solution: Test different extraction solvents. Dichloromethane and ethyl acetate are commonly used for GBL extraction. A mixture of solvents might also improve recovery.
-
-
Incomplete Phase Separation: During LLE, incomplete separation of the aqueous and organic layers can lead to low recovery.
-
Solution: Increase the centrifugation time or speed to ensure a clean separation of the two phases.
-
Problem 3: GBL-d6 signal is unstable or absent.
Possible Causes & Solutions:
-
Degradation of GBL-d6: GBL-d6, like GBL, can be susceptible to degradation, especially at high pH.
-
Solution: Ensure that all solutions containing GBL-d6 are stored under appropriate conditions (e.g., refrigerated or frozen) and that the pH is neutral or slightly acidic. Prepare working solutions fresh.
-
-
In-source Conversion/Instability: GBL-d6 might be unstable in the mass spectrometer's ion source.
-
Solution: Optimize the ion source parameters, such as temperature and gas flows, to minimize any potential for in-source degradation or conversion.
-
Quantitative Data Summary
The following tables summarize typical performance data for methods using GBL-d6 as an internal standard for GHB quantification in biological matrices.
Table 1: Matrix Effect and Recovery Data for GHB Analysis using GBL-d6.
| Biological Matrix | Sample Preparation | Matrix Effect (%) | Recovery (%) | Reference |
| Urine | LLE | 85 - 110 | 90 - 105 | |
| Blood | Protein Precipitation & LLE | 80 - 115 | 88 - 102 | |
| Saliva | Dilute-and-Shoot | 75 - 120 | N/A |
Table 2: Precision and Accuracy Data for GHB Quantification using GBL-d6.
| Biological Matrix | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Urine | 10 | < 5 | < 7 | 95 - 105 | |
| Urine | 100 | < 4 | < 6 | 97 - 103 | |
| Blood | 10 | < 6 | < 8 | 94 - 106 | |
| Blood | 100 | < 5 | < 7 | 96 - 104 |
Experimental Protocols
Protocol 1: Quantification of GHB in Urine using GBL-d6 and LLE
This protocol is a generalized procedure based on common methodologies.
-
Sample Preparation:
-
Pipette 100 µL of urine into a microcentrifuge tube.
-
Add 10 µL of the GBL-d6 internal standard working solution.
-
Add 50 µL of a strong acid (e.g., 6M HCl) to facilitate the conversion of GHB to GBL.
-
Vortex the sample for 30 seconds.
-
Incubate the sample at 60°C for 30 minutes to ensure complete lactonization.
-
Allow the sample to cool to room temperature.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 500 µL of extraction solvent (e.g., dichloromethane or ethyl acetate) to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the organic (bottom layer for dichloromethane, top for ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for the analyte (GBL) and one for the internal standard (GBL-d6).
-
Visualizations
Caption: Experimental workflow for GHB analysis using GBL-d6.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
Addressing isotopic exchange issues with γ-Butyrolactone-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with γ-Butyrolactone-d6 (GBL-d6). The following sections address common issues related to isotopic exchange and provide protocols for ensuring the isotopic integrity of your GBL-d6 standard.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isotopic exchange in GBL-d6?
A1: The primary cause of isotopic exchange in GBL-d6 is the hydrolysis of the lactone ring to form γ-hydroxybutyric acid-d6 (GHB-d6). This reaction is catalyzed by the presence of protic solvents (e.g., water, methanol) and is significantly influenced by pH and temperature. In the open-chain form, the deuterium atoms, particularly those alpha to the carbonyl group, can become susceptible to exchange with protons from the solvent.
Q2: Under what conditions is GBL-d6 most stable?
A2: GBL-d6 is most stable under neutral, anhydrous conditions. It should be stored at -20°C in an aprotic solvent, such as acetonitrile. Exposure to acidic or basic aqueous solutions, as well as elevated temperatures, will accelerate hydrolysis and increase the risk of isotopic exchange.
Q3: Can I use GBL-d6 in aqueous solutions?
A3: While GBL-d6 can be used in aqueous solutions, it is important to be aware of the potential for hydrolysis and subsequent isotopic exchange. In acidic water, an equilibrium will be established between GBL-d6 and its hydrolyzed form, GHB-d6. Under strongly alkaline conditions, GBL-d6 will be rapidly and completely converted to GHB-d6. For applications requiring the use of aqueous solutions, it is crucial to control the pH and temperature and to use the solution as quickly as possible after preparation.
Q4: How does temperature affect the stability of GBL-d6?
A4: Elevated temperatures accelerate the rate of hydrolysis of GBL-d6, thereby increasing the risk of isotopic exchange.[1][2][3] Conversely, refrigeration can decrease the rate of hydrolysis.[1][2][3] For long-term storage and to maintain isotopic purity, it is recommended to store GBL-d6 at -20°C.
Q5: What is "back-exchange" and how can it affect my results?
A5: Back-exchange is the process where deuterium atoms on a labeled compound are replaced by protons from the surrounding environment, such as the mobile phase in liquid chromatography.[4] This can lead to a decrease in the isotopic purity of the internal standard and affect the accuracy of quantitative analysis. To minimize back-exchange during LC-MS analysis, it is advisable to use aprotic solvents in the mobile phase where possible and to minimize the residence time of the analyte on the column.[4]
Troubleshooting Guide
Issue 1: I am observing a decrease in the isotopic purity of my GBL-d6 standard over time.
-
Question: Have you been storing the GBL-d6 standard correctly?
-
Answer: GBL-d6 should be stored at -20°C in an anhydrous, aprotic solvent like acetonitrile. Improper storage, such as at room temperature or in protic solvents, can lead to degradation and isotopic exchange.
-
-
Question: Is your solvent truly anhydrous?
-
Answer: Even small amounts of water can facilitate hydrolysis. Ensure you are using high-purity, anhydrous solvents. Consider using molecular sieves to dry your solvent before preparing the GBL-d6 solution.
-
-
Question: Have you checked the pH of your solutions?
-
Answer: Acidic or basic conditions significantly accelerate the hydrolysis of GBL-d6. Ensure that any solutions containing GBL-d6 are maintained at a neutral pH if possible.
-
Issue 2: My quantitative results are inconsistent when using GBL-d6 as an internal standard.
-
Question: Are you preparing your calibration standards and samples in the same matrix?
-
Answer: Differences in the matrix composition, especially pH and water content, can affect the stability of GBL-d6 differently in your standards and samples, leading to inconsistent results.
-
-
Question: Are you observing any chromatographic issues?
-
Answer: Back-exchange can occur on the analytical column.[4] If you suspect this, try using a shorter column or a faster gradient to reduce the analysis time. Also, ensure your mobile phase is not strongly acidic or basic.
-
-
Question: Have you considered the possibility of in-source exchange in your mass spectrometer?
-
Answer: While less common for GBL-d6, in-source hydrogen-deuterium exchange can occur under certain conditions. Consult your instrument manual and consider optimizing your source parameters.
-
Quantitative Data Summary
The rate of GBL hydrolysis to GHB, a key step in isotopic exchange, is highly dependent on pH and temperature. The following table summarizes the approximate timeframes for this conversion under different conditions.
| pH Condition | Temperature | Approximate Time to Reach Equilibrium/Completion | Predominant Species at Equilibrium |
| Strongly Alkaline (pH > 12) | Ambient | Minutes | GHB |
| Strongly Acidic (pH 2) | Ambient | Days | ~2:1 GBL:GHB |
| Neutral (Pure Water) | Ambient | Months | ~2:1 GBL:GHB |
Data synthesized from multiple sources.[1][2][3][5]
Experimental Protocols
Protocol for Assessing Isotopic Stability of GBL-d6 using Quantitative NMR (qNMR)
This protocol outlines a method to assess the isotopic stability of GBL-d6 under specific experimental conditions (e.g., in a particular solvent or buffer).
1. Materials:
-
GBL-d6 solution of known isotopic purity.
-
High-purity deuterated solvent for NMR (e.g., CDCl₃, Acetonitrile-d₃).
-
Internal standard of known purity and concentration (e.g., maleic acid, dimethyl sulfone). The internal standard should have a resonance that does not overlap with the GBL-d6 signals.
-
NMR tubes.
-
The solvent/buffer system in which the stability is to be tested.
2. Sample Preparation:
-
Prepare a stock solution of the internal standard in the chosen deuterated NMR solvent at a precisely known concentration.
-
Prepare a stock solution of your GBL-d6 in the same deuterated NMR solvent.
-
In an NMR tube, accurately add a known volume of the GBL-d6 stock solution and a known volume of the internal standard stock solution.
-
Add the experimental solvent/buffer to be tested to the NMR tube. The volume of the experimental solvent should be sufficient to mimic the conditions of your experiment.
-
Prepare a control sample containing only GBL-d6 and the internal standard in the deuterated NMR solvent.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of each sample immediately after preparation (Time = 0).
-
Ensure the following parameters are set for quantitative analysis:
-
Long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
Sufficient number of scans for a good signal-to-noise ratio.
-
Proper phasing and baseline correction.
-
-
Store the samples under the desired experimental conditions (e.g., specific temperature).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 6, 24, 48 hours).
4. Data Analysis:
-
Integrate the signals corresponding to GBL-d6 and the internal standard.
-
Calculate the ratio of the GBL-d6 integral to the internal standard integral at each time point.
-
A decrease in this ratio over time indicates degradation or isotopic exchange of GBL-d6.
-
The appearance of new signals corresponding to the non-deuterated GBL or other degradation products can also be monitored.
Visualizations
Caption: Chemical pathway of GBL-d6 hydrolysis leading to potential isotopic exchange.
Caption: Troubleshooting workflow for GBL-d6 isotopic exchange issues.
Caption: Experimental workflow for assessing GBL-d6 isotopic stability via qNMR.
References
Improving signal-to-noise ratio for low concentration GBL with γ-Butyrolactone-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low-concentration γ-Butyrolactone (GBL) using γ-Butyrolactone-d6 (GBL-d6) as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard for GBL analysis?
A1: this compound (GBL-d6) is an ideal internal standard for the quantitative analysis of GBL using mass spectrometry (MS) techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). As a stable isotope-labeled analog, GBL-d6 is chemically identical to GBL and therefore exhibits similar behavior during sample preparation (e.g., extraction, derivatization) and chromatographic separation.[1] However, it can be distinguished from the unlabeled GBL by its higher mass in the mass spectrometer. This allows for the correction of variability in sample preparation and instrument response, leading to more accurate and precise quantification, especially at low concentrations.
Q2: What are the main challenges in analyzing low concentrations of GBL?
A2: The primary challenges in analyzing low concentrations of GBL include:
-
Matrix Effects: Biological samples contain numerous endogenous components that can interfere with the ionization of GBL in the mass spectrometer, leading to ion suppression or enhancement.[2][3] This can significantly impact the signal-to-noise ratio and the accuracy of quantification.
-
Interconversion with GHB: GBL can hydrolyze to γ-hydroxybutyric acid (GHB) in aqueous solutions, and this conversion is pH-dependent.[4] Careful control of pH during sample collection, storage, and preparation is crucial to prevent inaccurate measurements.
-
Volatility: While GBL is more volatile than GHB, its volatility can still be a challenge for certain analytical techniques. Derivatization is often employed in GC-MS to improve its chromatographic properties.[5][6][7]
Q3: Which analytical technique is better for low-concentration GBL analysis: GC-MS or LC-MS/MS?
A3: Both GC-MS and LC-MS/MS are powerful techniques for GBL analysis. The choice often depends on the specific application, available instrumentation, and the nature of the sample matrix.
-
GC-MS: Often requires derivatization to improve the volatility and thermal stability of GBL, which adds a step to the sample preparation process.[5][6][7] However, GC-MS can offer excellent chromatographic resolution and sensitivity.
-
LC-MS/MS: Can often analyze GBL directly without derivatization, simplifying sample preparation.[1] It is particularly well-suited for complex biological matrices and can provide high sensitivity and specificity through Multiple Reaction Monitoring (MRM).
Q4: How can I minimize the interconversion of GBL and GHB during sample preparation?
A4: To minimize the interconversion of GBL and GHB, it is critical to control the pH of the sample. GBL is favored under acidic conditions, while GHB is favored under basic conditions.[4] For GBL analysis, acidifying the sample to a pH of around 1-2 can help to stabilize GBL and even convert any present GHB to GBL for total GBL/GHB quantification.[8] Conversely, if selective analysis of GBL is required, maintaining a neutral to slightly acidic pH and avoiding high temperatures is recommended.
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio (S/N) for GBL and/or GBL-d6
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | Endogenous components in the sample matrix can co-elute with GBL and GBL-d6, causing ion suppression or enhancement.[2][3] Solution: 1. Improve Sample Cleanup: Employ more rigorous extraction techniques like Solid-Phase Extraction (SPE) instead of simple protein precipitation to remove interfering substances.[9][10][11] 2. Optimize Chromatography: Adjust the chromatographic gradient to better separate GBL from matrix interferences.[12] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| Suboptimal Instrument Parameters | Incorrect settings for the mass spectrometer or chromatograph can lead to poor signal intensity. Solution: 1. Optimize MS Parameters: Tune the instrument specifically for GBL and GBL-d6 to determine the optimal precursor and product ions, collision energy, and other MS settings.[1] 2. Check Injection Volume: Increasing the injection volume may boost the signal, but be mindful of potential matrix effects.[13] |
| Inefficient Ionization | The choice of ionization source and its condition can significantly impact signal intensity. Solution: 1. Clean the Ion Source: A dirty ion source is a common cause of poor sensitivity. Follow the manufacturer's instructions for cleaning. 2. Select Appropriate Ionization Mode: For LC-MS, Electrospray Ionization (ESI) in positive mode is commonly used for GBL.[1] |
Issue 2: Poor Peak Shape for GBL and GBL-d6
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Contamination | Buildup of matrix components on the analytical column can lead to peak tailing or fronting. Solution: 1. Use a Guard Column: A guard column can help protect the analytical column from contaminants.[10] 2. Wash the Column: Implement a robust column washing procedure between injections. |
| Inappropriate Mobile Phase | The composition of the mobile phase can affect peak shape. Solution: 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is suitable for the analyte and column chemistry. 2. Optimize Mobile Phase Composition: Experiment with different solvent ratios and additives to improve peak symmetry.[12] |
| Injector Issues | Problems with the injector can lead to distorted peaks. Solution: 1. Check for Blockages: Ensure the injector port and needle are clean and free of blockages. 2. Optimize Injection Speed: The speed of injection can sometimes affect peak shape. |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) for GC-MS Analysis
-
Sample Collection: Collect the biological sample (e.g., blood, urine) in appropriate containers and store at -20°C until analysis.
-
Internal Standard Spiking: To a 1 mL aliquot of the sample, add a known concentration of GBL-d6 solution (e.g., 10 µg/mL).[8]
-
Acidification: Adjust the sample pH to approximately 1 with hydrochloric acid (HCl) to stabilize GBL.[8]
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[14]
-
Vortex and Centrifuge: Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Solvent Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization (for GC-MS): Reconstitute the dried extract in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 70°C for 30 minutes.[15]
-
Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
Protocol 2: Sample Preparation using Protein Precipitation for LC-MS/MS Analysis
-
Sample Collection: Collect the biological sample (e.g., plasma, serum) and store at -20°C.
-
Internal Standard Spiking: To a 100 µL aliquot of the sample, add a known concentration of GBL-d6 solution.[16]
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.[10][11][16]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial.
-
Dilution (Optional): The supernatant can be diluted with the initial mobile phase if necessary to reduce matrix effects.
-
Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system.
Visualizations
Caption: General experimental workflow for GBL analysis.
Caption: Impact of matrix effects on GBL signal.
References
- 1. waters.com [waters.com]
- 2. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Qualitative Analysis of Gamma-Bu [mckendree.edu]
- 5. downloads.tbi.tn.gov [downloads.tbi.tn.gov]
- 6. Comparative Analysis of Gamma-Hydroxybutyrate and Gamma-Hydroxyvalerate Using GC/MS and HPLC | National Institute of Justice [nij.ojp.gov]
- 7. Extractionless GC/MS analysis of gamma-hydroxybutyrate and gamma-butyrolactone with trifluoroacetic anhydride and heptafluoro-1-butanol from aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. GC-MS-MS determination of gamma-hydroxybutyrate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing [fr.restek.com]
Calibration curve linearity problems with γ-Butyrolactone-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with γ-Butyrolactone-d6 (GBL-d6) calibration curve linearity.
Troubleshooting Guide: Calibration Curve Linearity Problems
Question: My calibration curve for this compound is non-linear. What are the potential causes and how can I troubleshoot this?
Answer:
Non-linear calibration curves for GBL-d6 are a common issue in bioanalytical methods, often stemming from several factors during sample preparation and analysis. Below is a step-by-step guide to troubleshoot and resolve linearity problems.
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing the root cause of non-linear calibration curves for GBL-d6.
Caption: Troubleshooting workflow for GBL-d6 calibration curve linearity.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a non-linear calibration curve for GBL-d6?
A1: The most frequent causes for non-linearity in GBL-d6 analysis are summarized in the diagram below, illustrating the relationship between the cause and its effect on the calibration curve.
Caption: Causes and effects of GBL-d6 calibration curve non-linearity.
Q2: How can I determine if detector saturation is causing my non-linear curve?
A2: Detector saturation typically results in a plateau effect at the higher concentrations of your calibration curve. To confirm this:
-
Dilute Upper-Level Calibrators: Prepare a dilution of your highest concentration standard. If the diluted sample, when back-calculated, falls on the linear portion of the curve, saturation is likely the issue.
-
Reduce Injection Volume: A smaller injection volume will introduce less analyte to the detector, potentially bringing the response back into the linear range.
-
Check Instrument Manual: Consult your mass spectrometer's documentation for the specified linear dynamic range of the detector.
Q3: What are matrix effects and how do they affect GBL-d6 analysis?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to ion suppression or enhancement, causing variability in the analyte response and a non-linear curve. For GBL-d6, which is a small and relatively polar molecule, matrix effects can be significant.
To mitigate matrix effects:
-
Improve Sample Preparation: Employ a more rigorous sample clean-up method such as solid-phase extraction (SPE) instead of a simple protein precipitation.
-
Optimize Chromatography: Adjust the chromatographic method to better separate GBL-d6 from interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: GBL-d6 is itself a stable isotope-labeled internal standard for GBL. If you are quantifying GBL-d6 as the primary analyte, you would ideally use a different internal standard that co-elutes and experiences similar matrix effects.
Data Presentation: Representative Calibration Curve Parameters
The following tables present hypothetical data for a successful linear calibration curve for GBL-d6 and an example of a problematic non-linear curve.
Table 1: Example of a Linear GBL-d6 Calibration Curve
| Standard Concentration (ng/mL) | Peak Area Ratio (GBL-d6 / IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 0.012 | 1.0 | 100.0 |
| 2.5 | 0.031 | 2.6 | 104.0 |
| 5.0 | 0.060 | 4.9 | 98.0 |
| 10.0 | 0.125 | 10.2 | 102.0 |
| 25.0 | 0.305 | 24.8 | 99.2 |
| 50.0 | 0.610 | 50.8 | 101.6 |
| 100.0 | 1.220 | 99.2 | 99.2 |
| Linearity (R²) | 0.9995 |
Table 2: Example of a Non-Linear GBL-d6 Calibration Curve (High-End Saturation)
| Standard Concentration (ng/mL) | Peak Area Ratio (GBL-d6 / IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 0.013 | 1.1 | 110.0 |
| 2.5 | 0.032 | 2.7 | 108.0 |
| 5.0 | 0.061 | 5.1 | 102.0 |
| 10.0 | 0.123 | 10.1 | 101.0 |
| 25.0 | 0.290 | 23.8 | 95.2 |
| 50.0 | 0.510 | 41.8 | 83.6 |
| 100.0 | 0.750 | 61.5 | 61.5 |
| Linearity (R²) | 0.9850 |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of the internal standard working solution (e.g., a different deuterated analog or a structurally similar compound at a fixed concentration).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for GBL-d6 Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to separate GBL-d6 from matrix components (e.g., start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
GBL-d6: Precursor ion (Q1) m/z 93.1 → Product ion (Q3) m/z 48.1
-
Internal Standard: Dependent on the chosen IS.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's recommendations.
Preventing contamination and carryover of γ-Butyrolactone-d6
This guide provides researchers, scientists, and drug development professionals with detailed information on preventing, troubleshooting, and resolving issues related to γ-Butyrolactone-d6 (GBL-d6) contamination and carryover in analytical systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GBL-d6) and why is it used as an internal standard?
A1: this compound (GBL-d6) is a deuterated form of γ-Butyrolactone (GBL). It is commonly used as an internal standard (IS) for the quantification of GBL and its metabolite, γ-hydroxybutyrate (GHB), in biological samples. Because it is chemically identical to the non-deuterated analyte, it co-elutes and experiences similar ionization effects in mass spectrometry, but its increased mass allows it to be distinguished, making it an ideal tool for correcting analytical variability.
Q2: What are the primary causes of GBL-d6 carryover in an LC-MS system?
A2: GBL-d6 is a small, polar, and relatively "sticky" compound. Carryover is primarily caused by its adsorption onto active sites within the analytical system. Key areas for adsorption include the autosampler needle, injection valve, transfer tubing, and the head of the analytical column. High concentration samples exacerbate this issue, leading to the appearance of the GBL-d6 peak in subsequent blank or low-concentration samples.
Q3: What are common external sources of GBL-d6 contamination?
A3: External contamination can arise from improper handling and storage. Sources include cross-contamination from high-concentration stock solutions, contaminated pipette tips, or the use of inappropriate storage vials. GBL can also leach from certain types of plastics, so it is crucial to use compatible materials like polypropylene or glass for sample collection and storage.
Q4: How should GBL-d6 stock and working solutions be stored to ensure stability?
A4: GBL-d6 solutions should be stored in tightly sealed, high-quality glass or polypropylene vials at controlled temperatures, typically 2-8°C for short-term storage and -20°C or lower for long-term storage. This minimizes evaporation and degradation. It is also critical to prepare working standards from the stock solution in a separate area from where samples are processed to avoid contaminating the blanks and quality controls.
Troubleshooting Guide
Problem: I see a significant GBL-d6 peak in my blank injection immediately following a high-concentration calibrator or sample.
-
Initial Action: This is a classic case of autosampler carryover. The most immediate step is to increase the number of blank injections between high-concentration samples. Additionally, enhance the needle wash protocol by using a stronger, more effective wash solvent.
-
Troubleshooting Steps:
-
Optimize Needle Wash: Replace the standard wash solvent (e.g., weak solvent like methanol/water) with a more effective mixture. A combination of isopropanol, acetonitrile, and water is often effective.
-
Increase Wash Volume & Time: Increase the volume of wash solvent used and the duration of the wash cycle in your autosampler settings.
-
Inject Blanks: Run a sequence of 3-5 blank injections after a known high-concentration sample to determine the extent of the carryover and if the enhanced wash is sufficient.
-
System Decontamination: If carryover persists, a full system flush may be necessary. Refer to the Comprehensive LC-MS System Decontamination Protocol below.
-
Problem: My GBL-d6 internal standard response is inconsistent or drifting across an analytical batch.
-
Initial Action: Inconsistent IS response can point to issues with solution stability, instrument performance, or contamination. First, verify the preparation of your working internal standard solution.
-
Troubleshooting Steps:
-
Check Solution Integrity: Prepare a fresh working solution of GBL-d6 from your stock. Re-run a small set of samples to see if the issue is resolved.
-
Inspect for Leaks: Check all fittings from the autosampler to the mass spectrometer for any signs of leaks, which can cause variable injection volumes.
-
Evaluate Matrix Effects: If the inconsistency correlates with specific sample types, it may indicate significant matrix effects. Review your sample preparation method to ensure efficient removal of interfering substances.
-
Mass Spectrometer Source Cleaning: A dirty ion source can lead to signal instability. Perform routine source cleaning as per the manufacturer's recommendations.
-
Quantitative Data Summary
The effectiveness of different wash solvents is critical in mitigating GBL-d6 carryover. The following table summarizes the relative effectiveness of various solvent compositions for autosampler needle and injection port cleaning.
| Wash Solvent Composition | Relative Effectiveness | Key Characteristics |
| 100% Methanol | Low | Insufficient for removing highly adsorbed GBL-d6. |
| 50/50 Methanol/Acetonitrile | Moderate | Better performance than methanol alone. |
| 50/50/50 Acetonitrile/Isopropanol/Water | High | A strong, broad-polarity wash effective for "sticky" compounds. |
| 90/10 Isopropanol/Water with 0.1% Formic Acid | High | The addition of acid can help disrupt interactions with metal surfaces. |
| Proprietary Commercial Wash Solutions | Very High | Often contain surfactants or other agents specifically designed to remove adsorbed residues. |
Detailed Experimental Protocols
Protocol 1: Comprehensive LC-MS System Decontamination for GBL-d6
This protocol is intended for situations where significant carryover persists after standard troubleshooting.
-
Remove the Column: Disconnect the analytical column and replace it with a union. This isolates the column from the cleaning procedure.
-
Prepare Cleaning Solvents: Prepare fresh batches of the following solvents:
-
Solvent A: HPLC-grade Water
-
Solvent B: HPLC-grade Isopropanol (IPA)
-
Solvent C: HPLC-grade Acetonitrile (ACN)
-
-
Flush the System: Sequentially flush the entire system (flow path from the solvent lines to the MS waste) with the following solvents at a flow rate of 0.5-1.0 mL/min for at least 30 minutes each:
-
Flush 1: 100% HPLC-grade Water (to remove salts and buffers)
-
Flush 2: 100% Isopropanol (effective for many organic residues)
-
Flush 3: 50/50 ACN/IPA (strong flush for persistent compounds)
-
-
Clean the Autosampler:
-
Fill the wash reservoir with a 50/50/50 ACN/IPA/Water solution.
-
Run the autosampler's needle wash function for an extended period (e.g., 10-15 minutes).
-
If possible, manually wipe the exterior of the needle and the injection port with a lint-free wipe soaked in IPA.
-
-
Re-equilibrate the System: Reinstall the column (or a new one if the old one is suspected of being irreversibly contaminated) and equilibrate the system with your mobile phase until the baseline is stable.
-
Verify Cleanliness: Inject a series of at least three blanks to confirm that the GBL-d6 signal has been eliminated or reduced to an acceptable level.
Protocol 2: Preparation of GBL-d6 Working Standards to Minimize Contamination
-
Designated Area: Perform all dilutions of high-concentration stock solutions in a designated area, away from the main sample preparation bench, to prevent aerosol or spill-related contamination.
-
Material Selection: Use certified clean glass volumetric flasks and pipettes. For storage of working solutions, use amber glass or verified-clean polypropylene autosampler vials with PTFE-lined caps.
-
Dilution Procedure:
-
Allow the GBL-d6 stock solution to equilibrate to room temperature before opening to prevent condensation.
-
Use a fresh, clean pipette tip for every aspiration from the stock solution.
-
Perform serial dilutions to reach the final working concentration. For example, prepare an intermediate stock before diluting to the final concentration to improve accuracy.
-
-
Vortex and Sonicate: After each dilution step, cap the flask or vial securely and vortex for at least 30 seconds to ensure homogeneity. A brief sonication can also aid in complete dissolution.
-
Labeling and Storage: Clearly label the working solution with the compound name, concentration, preparation date, and initials. Store at the recommended temperature (typically 2-8°C).
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying and resolving GBL-d6 carryover.
Caption: Experimental workflow designed to minimize GBL-d6 contamination and carryover.
Technical Support Center: γ-Butyrolactone-d6 (GBL-d6) Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability challenges associated with γ-Butyrolactone-d6 (GBL-d6) during sample extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using GBL-d6 as an internal standard?
The main stability issue is the chemical interconversion between GBL-d6 and its corresponding deuterated gamma-hydroxybutyrate (GHB-d6). GBL-d6 is a lactone (a cyclic ester) that can be hydrolyzed to the open-chain hydroxy acid, GHB-d6. This reaction is reversible and is primarily influenced by pH, temperature, and the duration of exposure to certain conditions.
Q2: Under what conditions is GBL-d6 most likely to degrade to GHB-d6?
GBL-d6 is highly susceptible to hydrolysis under alkaline (basic) conditions. The rate of conversion to GHB-d6 increases significantly with higher pH. Elevated temperatures and prolonged storage in aqueous solutions can also accelerate this degradation.
Q3: Can GHB-d6 convert back to GBL-d6 during sample preparation?
Yes, the conversion is reversible. Under acidic conditions, GHB-d6 can undergo lactonization to form GBL-d6. This is a critical consideration when analyzing for GHB, as the acidic conditions used to stabilize GBL can promote the formation of GBL from GHB.
Q4: What is "in-source conversion" and how does it affect my analysis?
In-source conversion refers to the transformation of a molecule within the mass spectrometer's ion source, prior to mass analysis. In the context of GBL/GHB analysis, GHB and its deuterated analog can lose a molecule of water in the heated electrospray ionization (ESI) source, leading to the formation of GBL. This can create a false positive signal for GBL when analyzing for GHB. Chromatographic separation of GBL and GHB is crucial to distinguish between GBL present in the sample and GBL formed in the ion source.[1][2][3]
Q5: Are there any other potential stability issues with GBL-d6?
While the interconversion with GHB-d6 is the most prominent issue, analysts should also be aware of the potential for deuterium exchange. In highly acidic or basic solutions, or under certain catalytic conditions, the deuterium atoms on the GBL-d6 molecule could potentially exchange with protons from the solvent. However, this is generally a less common issue under typical analytical conditions compared to the hydrolysis/lactonization equilibrium.
Troubleshooting Guide
Issue 1: Low or Inconsistent Recovery of GBL-d6
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis to GHB-d6 | Maintain acidic conditions (pH < 4) throughout the extraction process. | Acidic pH suppresses the hydrolysis of the lactone ring of GBL-d6. |
| Perform extractions at low temperatures (e.g., on ice). | Reduces the rate of the hydrolysis reaction. | |
| Minimize sample processing and analysis time. | Less time for the equilibrium between GBL-d6 and GHB-d6 to be established. | |
| Evaporation of GBL-d6 | GBL is volatile. Avoid aggressive evaporation steps. Use a gentle stream of nitrogen if concentration is necessary. | To prevent loss of the analyte and internal standard. |
| Adsorption to Surfaces | Use silanized glassware or polypropylene tubes. | Minimizes non-specific binding of the analyte to container surfaces. |
Issue 2: GBL-d6 Peak Detected When Analyzing GHB-d6 Standards (and vice-versa)
| Potential Cause | Troubleshooting Step | Rationale |
| In-source Conversion of GHB-d6 to GBL-d6 | Optimize chromatographic separation to ensure baseline resolution of GBL and GHB. | If the two compounds are chromatographically separated, any GBL-d6 signal at the retention time of GHB-d6 can be identified as in-source conversion.[1][2][3] |
| Lower the ion source temperature on the mass spectrometer. | Reduces the thermal energy that drives the dehydration of GHB-d6 to GBL-d6. | |
| Interconversion in Stock Solutions or Samples | Prepare fresh stock solutions and standards. | To ensure the integrity of the standards before analysis. |
| Store stock solutions in a non-aqueous solvent (e.g., acetonitrile) at -20°C.[4] | Minimizes hydrolysis during storage. | |
| Ensure samples are stored frozen and acidified if analysis is not immediate. | Slows down the interconversion in biological matrices. |
Experimental Protocols
Protocol 1: GBL-d6 Extraction from Whole Blood using Protein Precipitation
This method is suitable for the simultaneous analysis of GBL and GHB and is designed to minimize the interconversion of GBL-d6.
-
Sample Preparation:
-
To a 200 µL whole blood sample in a polypropylene tube, add the GBL-d6 internal standard.
-
Add 800 µL of ice-cold, acidified methanol (e.g., with 0.1% formic acid).
-
-
Protein Precipitation:
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube.
-
-
Dilution and Analysis:
-
Dilute the supernatant 1:1 with an acidic aqueous solution (e.g., water with 0.1% formic acid).
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: GBL-d6 Extraction from Urine by Dilution
This is a rapid method for urine samples where protein content is low.
-
Sample Preparation:
-
To a 50 µL urine sample in a polypropylene tube, add the GBL-d6 internal standard.
-
-
Dilution:
-
Add 950 µL of an acidic aqueous solution (e.g., water with 0.1% formic acid).
-
Vortex to mix.
-
-
Analysis:
-
Inject an aliquot directly into the LC-MS/MS system.
-
Quantitative Data Summary
The following table summarizes the pH-dependent interconversion of GBL and GHB, which is directly applicable to their deuterated analogs.
| Condition | Time to Equilibrium/Completion | Resulting Composition | Reference |
| Strongly Alkaline (pH 12.0) | Minutes | Complete conversion of GBL to GHB | [5][6] |
| Strongly Acidic (pH 2.0) | Days | Equilibrium mixture of ~2:1 GBL:GHB | [5][6] |
| Pure Water | Months | Equilibrium mixture of ~2:1 GBL:GHB | [5][6] |
Visualizations
Caption: Chemical interconversion pathway of GBL-d6 and GHB-d6.
Caption: Sample extraction workflows for GBL-d6 analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing [fr.restek.com]
- 3. ovid.com [ovid.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The chemical interconversion of GHB and GBL: forensic issues and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Mass Spectral Sensitivity for γ-Butyrolactone-d6 (GBL-d6) Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the mass spectral sensitivity for γ-Butyrolactone-d6 (GBL-d6) detection.
Frequently Asked Questions (FAQs)
Q1: What are the recommended sample preparation techniques for GBL-d6 analysis in biological matrices?
For LC-MS/MS analysis, a simple protein precipitation is recommended for whole blood samples to avoid the loss of the volatile GBL-d6 during evaporation steps.[1] For urine samples, a direct dilution is often sufficient.[2] For GC-MS analysis, a liquid-liquid extraction followed by lactonisation may be employed.[3]
Q2: Which analytical technique is more suitable for GBL-d6 analysis, LC-MS/MS or GC-MS?
Both LC-MS/MS and GC-MS can be used for GBL-d6 analysis. LC-MS/MS is often preferred for its high selectivity and sensitivity, especially when analyzing complex biological matrices, and it generally requires simpler sample preparation.[1][2][4] GC-MS is also a robust technique for GBL analysis, though it may require more extensive sample preparation, including derivatization in some cases.[3][5]
Q3: What are the typical MRM transitions for GBL-d6 in LC-MS/MS analysis?
A commonly used MRM (Multiple Reaction Monitoring) transition for GBL-d6 is 93 -> 49.[2]
Q4: For GC-MS analysis in SIM mode, which m/z values should be monitored for GBL-d6?
In Selected Ion Monitoring (SIM) mode for GC-MS, the recommended m/z values to monitor for D6-GBL are 48, 60, and 92.[3]
Q5: How can I avoid the in-source conversion of deuterated GHB (GHB-d6) to GBL-d6 during LC-MS/MS analysis?
The in-source conversion of GHB to GBL can be a significant issue.[2][6] To mitigate this, it is crucial to achieve good chromatographic separation of GHB-d6 and GBL-d6.[6] Optimization of the mobile phase and gradient can help ensure that the two compounds are well-resolved, preventing interference.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity for GBL-d6
| Possible Cause | Troubleshooting Step |
| Suboptimal Sample Preparation | GBL is volatile and can be lost during sample preparation steps that involve evaporation.[1] For LC-MS/MS, use a simple protein precipitation for blood or dilution for urine to minimize analyte loss.[1][2] |
| Inefficient Ionization | Optimize the electrospray ionization (ESI) source parameters. Adjust the capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature to maximize the signal for GBL-d6.[7] |
| Incorrect MRM Transitions | Verify that the correct precursor and product ions are being monitored for GBL-d6 (e.g., 93 -> 49).[2] Perform a product ion scan to confirm the fragmentation pattern. |
| Matrix Effects | Co-eluting matrix components can suppress the ionization of GBL-d6. Improve chromatographic separation to move GBL-d6 away from interfering compounds. A thorough sample cleanup can also reduce matrix effects. |
| Contaminated Ion Source | A dirty ion source can lead to a significant drop in sensitivity. Clean the ion source according to the manufacturer's instructions. |
Issue 2: High Baseline Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phase daily. |
| System Contamination | Flush the entire LC system with a strong solvent mixture (e.g., isopropanol:water) to remove any contaminants. |
| Column Bleed | Condition the analytical column according to the manufacturer's instructions. If the column is old or has been used with harsh conditions, it may need to be replaced. |
| Electronic Noise | Ensure that all electronic connections are secure and that the mass spectrometer is properly grounded. |
Issue 3: Peak Tailing or Poor Peak Shape
| Possible Cause | Troubleshooting Step |
| Column Degradation | The analytical column may be degrading. Replace the column with a new one of the same type. |
| Active Sites in the Flow Path | Silanols in the injector, tubing, or column can interact with the analyte. Use a deactivated liner and ensure all components in the flow path are inert. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the peak shape of polar compounds. Adjust the pH to find the optimal conditions for GBL-d6. |
| Column Overloading | Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample. |
Experimental Protocols
LC-MS/MS Method for GBL-d6 in Whole Blood
-
Sample Preparation (Protein Precipitation) [2]
-
To 0.2 g of whole blood, add the internal standard solution containing GBL-d6.
-
Add acidic methanol to precipitate the proteins.
-
Vortex the mixture and then centrifuge.
-
Take the supernatant and dilute it 1:1 with acidic water.
-
Inject the final solution into the LC-MS/MS system.
-
-
Chromatographic Conditions [2]
-
Column: Zorbax SB C18 (150 x 2.1mm, 3.5 µm) or equivalent.
-
Mobile Phase: 10% methanol in water with 0.1% formic acid.
-
Flow Rate: 0.2 ml/min.
-
Injection Volume: 5 µl.
-
-
Mass Spectrometry Conditions [2]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for GBL-d6: Precursor ion: 93, Product ion: 49.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 300°C.
-
GC-MS Method for GBL-d6 in Urine
-
Sample Preparation [3]
-
To 5 mL of urine, add the internal standard (D6-GHB, which will be converted to D6-GBL).
-
Acidify the sample to pH 1 with HCl.
-
Heat at 60°C for 1 hour for lactonisation.
-
Adjust the pH to 5.0.
-
Perform a liquid-liquid extraction with an appropriate solvent like tert-Butyl methyl ether (TBME).
-
Transfer the organic layer to a GC vial for analysis.
-
-
GC Conditions [3]
-
Column: Agilent HP-5MS (26 m × 0.25 mm × 0.25 μm) or equivalent.
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 70°C, hold for 2 min, ramp to 100°C at 15°C/min, then ramp to 330°C at 35°C/min and hold.
-
-
MS Conditions [3]
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM).
-
Ions to Monitor for D6-GBL: m/z 48, 60, 92.
-
Quantitative Data Summary
Table 1: LC-MS/MS Parameters for GBL-d6 Detection
| Parameter | Value |
| Precursor Ion (m/z) | 93 |
| Product Ion (m/z) | 49 |
| Cone Voltage (V) | 20 |
| Collision Energy (V) | 13 |
| Source Temperature (°C) | 120 |
| Desolvation Temperature (°C) | 300 |
| Nitrogen Flow (L/hr) | 800 |
| Data based on a published method.[2] |
Table 2: GC-MS SIM Parameters for D6-GBL Detection
| Parameter | Value |
| Ionization Mode | EI |
| Monitored Ions (m/z) | 48, 60, 92 |
| Data based on a published method.[3] |
Visualizations
Caption: LC-MS/MS experimental workflow for GBL-d6 analysis.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. selectscience.net [selectscience.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. swgdrug.org [swgdrug.org]
Column selection and optimization for GBL and γ-Butyrolactone-d6 separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic separation of γ-Butyrolactone (GBL) and its deuterated internal standard, γ-Butyrolactone-d6.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic technique for the analysis of GBL and this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust method for the analysis of GBL and its deuterated internal standard. It offers excellent selectivity and sensitivity for these volatile compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) is also a viable technique, particularly for complex matrices where minimal sample preparation is desired.
Q2: Why is this compound used as an internal standard for GBL analysis?
This compound is an ideal internal standard because it is chemically identical to GBL but has a different mass due to the deuterium atoms. This ensures that it behaves similarly to the analyte during sample preparation and chromatographic separation, effectively compensating for variations in extraction efficiency and instrument response.
Q3: What are the key challenges in the chromatographic separation of GBL and this compound?
The primary challenges include:
-
Peak Tailing: GBL is a polar compound and can interact with active sites in the chromatographic system, leading to asymmetric peak shapes.
-
Co-elution with Matrix Components: In complex samples such as biological fluids, endogenous compounds can interfere with the detection of GBL and its internal standard.
-
Sensitivity: Achieving low detection limits is crucial for many applications, requiring optimization of both the chromatographic separation and the mass spectrometer settings.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) for GBL and this compound in GC-MS
Detailed Steps:
-
Check the Inlet Liner: Active sites in the GC inlet are a common cause of peak tailing for polar analytes like GBL.
-
Solution: Replace the existing liner with a deactivated one, such as a silanized liner. Regularly replace the liner to prevent the buildup of non-volatile residues.
-
-
Inspect the Column: Column contamination or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Condition the column according to the manufacturer's instructions. If tailing persists, trim the first 10-15 cm of the column from the inlet side. If the problem is still not resolved, the column may need to be replaced.
-
-
Verify Column Installation: An improper seal at the inlet or detector can cause peak distortion.
-
Solution: Reinstall the column, ensuring that the ferrules are correctly tightened to create a leak-free seal.
-
Issue 2: Co-elution of GBL with Matrix Interferences
Detailed Steps:
-
Optimize Chromatographic Conditions:
-
Mobile Phase: Adjust the mobile phase composition or gradient profile to improve the separation of GBL from interfering peaks. For reversed-phase LC, modifying the organic solvent content or the pH of the aqueous phase can significantly alter selectivity.
-
Column Selection: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., a polar-embedded or phenyl-hexyl column instead of a standard C18) to provide alternative selectivity.
-
-
Enhance Sample Preparation:
-
Solution: Implement a more rigorous sample cleanup procedure to remove matrix components prior to analysis. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively isolate GBL and its internal standard from complex matrices.
-
Data and Column Selection
GC Column Selection and Performance
| Column | Stationary Phase | Dimensions | Oven Program | Retention Time (GBL) | Notes |
| DB-1 | 100% Dimethylpolysiloxane | 30 m x 0.25 mm, 0.25 µm | 50°C (1 min), 10°C/min to 200°C | ~7.5 min | Good general-purpose column. |
| Rtx-5 | 5% Diphenyl / 95% Dimethylpolysiloxane | 30 m x 0.25 mm, 0.25 µm | 60°C (2 min), 15°C/min to 250°C | ~6.8 min | Slightly more polar, can offer different selectivity. |
| Porapak-Q | Porous Polymer | 2 m x 2 mm ID (packed) | 180°C Isothermal | ~4.2 min | Packed column, suitable for simple matrices. |
LC Column Selection and Performance
| Column | Stationary Phase | Dimensions | Mobile Phase | Retention Time (GBL) | Notes |
| C18 | Octadecylsilane | 150 mm x 4.6 mm, 5 µm | Acetonitrile:Water (20:80) | ~3.5 min | Standard for reversed-phase LC. |
| Polar-Embedded C18 | C18 with polar group | 100 mm x 2.1 mm, 3 µm | Methanol:0.1% Formic Acid in Water | ~2.8 min | Can provide better peak shape for polar compounds. |
Experimental Protocols
Protocol 1: GC-MS Analysis of GBL and this compound
1. Sample Preparation (LLE):
- To 1 mL of sample (e.g., plasma, urine), add 50 µL of this compound internal standard solution (1 µg/mL).
- Add 2 mL of ethyl acetate and vortex for 1 minute.
- Centrifuge at 3000 rpm for 5 minutes.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Conditions:
- Column: DB-1 (30 m x 0.25 mm, 0.25 µm)
- Inlet Temperature: 250°C
- Injection Volume: 1 µL (splitless)
- Carrier Gas: Helium at 1.0 mL/min
- Oven Program: 50°C for 1 minute, then ramp at 10°C/min to 200°C.
- MS Transfer Line: 280°C
- Ion Source: 230°C
- Mode: Electron Ionization (EI) at 70 eV
- Acquisition: Selected Ion Monitoring (SIM)
- GBL ions: m/z 42, 56, 86
- This compound ions: m/z 46, 60, 92
Protocol 2: LC-MS/MS Analysis of GBL and this compound
1. Sample Preparation (Protein Precipitation):
- To 100 µL of sample, add 20 µL of this compound internal standard solution (1 µg/mL).
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 30 seconds and centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- Column: C18 (100 mm x 2.1 mm, 3 µm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Ion Source: Electrospray Ionization (ESI), Positive Mode
- Acquisition: Multiple Reaction Monitoring (MRM)
- GBL transition: Precursor ion > Product ion
- This compound transition: Precursor ion > Product ion
- Note: Specific MRM transitions should be optimized for the instrument used.
Validation & Comparative
Choosing the Optimal Internal Standard for GHB Analysis: A Comparison of γ-Butyrolactone-d6 and GHB-d6
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of γ-hydroxybutyrate (GHB), the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. The two most common deuterated internal standards available are GHB-d6 and γ-Butyrolactone-d6 (GBL-d6). This guide provides a comprehensive comparison of their performance, supported by experimental evidence, to aid in the selection of the most suitable internal standard for GHB quantification.
The consensus in the scientific literature strongly supports the use of GHB-d6 as the preferred internal standard for GHB analysis. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible throughout the entire analytical process, including extraction, derivatization (if any), and ionization in the mass spectrometer. As the deuterated analog of the target analyte, GHB-d6 best fulfills these criteria, co-eluting with GHB and exhibiting similar behavior in the mass spectrometer, thereby effectively compensating for variations in sample preparation and instrument response.
The use of GBL-d6 as an internal standard for GHB analysis is generally discouraged due to the significant chemical and physical differences between GHB and its lactone precursor, GBL. These differences can lead to variability in extraction efficiency and chromatographic behavior, potentially compromising the accuracy of quantification.
A critical factor to consider is the well-documented interconversion of GHB and GBL, which can occur under various pH and temperature conditions. During sample storage and preparation, GBL can hydrolyze to form GHB, and conversely, GHB can undergo intramolecular esterification to form GBL, especially under acidic conditions. Because GBL-d6 and GHB behave differently in this equilibrium, using GBL-d6 to correct for variations in GHB concentration can introduce significant error.
Performance Data Summary
While no direct head-to-head comparative studies with quantitative data on the use of GBL-d6 for GHB analysis were identified, the overwhelming preference for GHB-d6 in validated methods underscores its superior performance. The validation data from numerous studies utilizing GHB-d6 consistently demonstrate high accuracy and precision. Methods employing simultaneous analysis of GHB and GBL utilize their respective deuterated internal standards (GHB-d6 for GHB and GBL-d6 for GBL), reinforcing the principle of using the most chemically similar internal standard for each analyte.
The following table summarizes the expected performance characteristics based on the principles of internal standardization and the available literature.
| Performance Parameter | GHB-d6 as Internal Standard for GHB | GBL-d6 as Internal Standard for GHB | Rationale |
| Accuracy | High | Potentially Low and Variable | GHB-d6 closely mimics GHB's behavior throughout the analytical process. GBL-d6's different chemical properties can lead to inconsistent recovery and response relative to GHB. |
| Precision | High | Potentially Low | The similar behavior of GHB-d6 and GHB leads to consistent and reproducible results. The disparate properties of GBL-d6 can introduce variability. |
| Matrix Effects | Effective Compensation | Ineffective Compensation | GHB-d6 experiences similar ion suppression or enhancement as GHB, allowing for accurate correction. GBL-d6 may experience different matrix effects, leading to inaccurate quantification of GHB. |
| Correction for Interconversion | Not Applicable | Ineffective and Potentially Misleading | GHB-d6 does not account for the conversion of GBL to GHB. GBL-d6 cannot accurately track the interconversion of native GHB and GBL, which have different equilibrium dynamics than their deuterated counterparts. |
Experimental Protocols
The following are representative experimental protocols for the analysis of GHB in biological matrices using GHB-d6 as the internal standard, as described in the scientific literature.
Protocol 1: LC-MS/MS Analysis of GHB in Urine
This method is adapted from a validated procedure for the simultaneous quantification of GHB and its precursors.
1. Sample Preparation:
-
To 50 µL of urine, add 50 µL of an internal standard working solution containing GHB-d6 (and GBL-d6 if GBL is also being quantified) in deionized water.
-
Dilute the sample 1:20 with deionized water.
-
Vortex the sample and transfer to an autosampler vial.
2. Liquid Chromatography:
-
LC System: Agilent 1100 Series or equivalent.
-
Column: Zorbax SB C18, 150 x 2.1 mm, 3.5 µm.
-
Mobile Phase: 10% Methanol in 0.1% Formic Acid in Water.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Mass Spectrometry:
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
GHB: Precursor ion m/z 105 → Product ion m/z 87.
-
GHB-d6: Precursor ion m/z 111 → Product ion m/z 93.
-
Protocol 2: GC-MS Analysis of GHB in Blood
This protocol involves derivatization to improve the volatility and chromatographic properties of GHB.
1. Sample Preparation:
-
To 200 µL of whole blood, add 20 µL of an internal standard working solution of GHB-d6.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
2. Derivatization:
-
Reconstitute the dried extract in 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70°C for 20 minutes.
3. Gas Chromatography:
-
GC System: Agilent 6890 or equivalent with a 5973 Mass Selective Detector.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
4. Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Selected Ion Monitoring (SIM) Ions:
-
GHB-TMS derivative: m/z 233, 234.
-
GHB-d6-TMS derivative: m/z 239, 240.
-
Visualizing the Rationale and Workflow
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: GHB and GBL interconversion and internal standard rationale.
Caption: Experimental workflow for GHB quantification.
Conclusion
For the accurate and precise quantification of GHB, the use of its deuterated analog, GHB-d6, as an internal standard is the unequivocally recommended approach. Its chemical and physical similarity to GHB ensures reliable compensation for analytical variability. While GBL-d6 is a suitable internal standard for the analysis of GBL, its use for the quantification of GHB is not advisable due to the potential for significant analytical errors arising from differences in chemical properties and the complexities of GHB-GBL interconversion. Adherence to this best practice is crucial for generating high-quality, defensible data in research and forensic applications.
Performance evaluation of γ-Butyrolactone-d6 from different commercial sources
This guide provides a comprehensive comparison of γ-Butyrolactone-d6 (GBL-d6), a deuterated internal standard crucial for pharmacokinetic and metabolic studies of γ-hydroxybutyrate (GHB) and its prodrug, γ-butyrolactone (GBL). The selection of a high-quality GBL-d6 source is paramount for ensuring the accuracy and reproducibility of experimental results. This document outlines the key performance metrics, presents comparative data from representative commercial sources, and details the experimental protocols for verification.
Performance Metrics & Comparative Data
The critical quality attributes for GBL-d6 are chemical purity, isotopic enrichment, and the presence of residual solvents or other impurities. Below is a summary of representative data for GBL-d6 from three different commercial suppliers.
Table 1: Comparative Analysis of this compound from Different Commercial Sources
| Parameter | Supplier A | Supplier B | Supplier C | Method of Analysis |
| Chemical Purity | 99.8% | 99.5% | 98.9% | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Isotopic Enrichment | 99.6% (D) | 99.2% (D) | 99.5% (D) | Nuclear Magnetic Resonance (¹H NMR) |
| Residual H₂O | < 0.05% | < 0.1% | < 0.2% | Karl Fischer Titration |
| Residual Solvents (e.g., THF) | Not Detected | 50 ppm | 120 ppm | Headspace GC-MS |
| Appearance | Clear, colorless liquid | Clear, colorless liquid | Clear, colorless liquid | Visual Inspection |
Experimental Workflow & Methodologies
The following diagram illustrates the standard workflow for the quality assessment of commercially sourced this compound.
Caption: Experimental workflow for the evaluation of this compound.
Detailed Experimental Protocols
-
Objective: To determine the chemical purity of GBL-d6 and identify any volatile organic impurities.
-
Instrumentation: A standard GC-MS system (e.g., Agilent 7890B GC coupled with a 5977A MSD).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 15°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Injection: 1 µL of a 1 mg/mL solution in methanol, splitless mode.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-350 m/z.
-
-
Data Analysis: Purity is calculated based on the relative peak area of GBL-d6 compared to the total area of all detected peaks.
-
Objective: To determine the degree of deuteration (isotopic enrichment) by quantifying the residual proton signals.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of GBL-d6 in 0.7 mL of a suitable solvent without exchangeable protons (e.g., CDCl₃) containing a known internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of signals).
-
-
Data Analysis: The isotopic enrichment is calculated by comparing the integral of the residual proton signals of GBL-d6 to the integral of the internal standard. The percentage of deuteration is typically expressed as: (1 - [Area of residual protons / Area of standard]) x 100%.
Supplier Selection Criteria
The choice of a supplier should be guided by a systematic evaluation of the analytical data in the context of the intended application. The following diagram outlines a logical decision-making process.
Navigating GBL Quantification: A Comparative Guide to Method Validation Using γ-Butyrolactone-d6 and an Alternative Internal Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of gamma-butyrolactone (GBL), the choice of internal standard is a critical determinant of analytical method robustness and reliability. This guide provides a comprehensive comparison of method validation parameters for GBL quantification using the widely accepted deuterated internal standard, γ-Butyrolactone-d6 (GBL-d6), and an alternative, α-methylene-γ-butyrolactone. The data presented is compiled from published analytical methods to offer a clear, evidence-based overview for informed decision-making in a laboratory setting.
The accurate measurement of GBL, a substance with industrial applications and a known precursor to the psychoactive drug gamma-hydroxybutyrate (GHB), is crucial in forensic toxicology, clinical chemistry, and pharmaceutical research. The use of a stable isotope-labeled internal standard like GBL-d6 is a gold-standard practice in mass spectrometry-based quantification, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variations and improving accuracy and precision.[1][2][3]
This guide delves into the key validation parameters as stipulated by international guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), including linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[4][5][6][7] By presenting a side-by-side comparison, this document aims to equip scientists with the necessary data to select the most appropriate internal standard and validated method for their specific analytical needs.
Comparative Analysis of Method Validation Parameters
The following table summarizes the performance characteristics of two distinct gas chromatography-mass spectrometry (GC-MS) methods for the quantification of GBL, each employing a different internal standard.
| Validation Parameter | Method 1: this compound | Method 2: α-methylene-γ-butyrolactone |
| Linearity Range | 10 - 1000 ng/mL | 0.34 - 500 µg/mL (340 - 500,000 ng/mL) |
| Correlation Coefficient (r²) | > 0.99 (Implied) | Not explicitly stated |
| Accuracy | Intra- and Inter-day error within 10% | Not explicitly stated |
| Precision (RSD%) | Intra- and Inter-day C.V. within 10% | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | 0.34 µg/mL (340 ng/mL) |
| Limit of Quantification (LOQ) | < 10 ng/mL (Implied from linearity) | 0.798 µg/mL (798 ng/mL) |
| Source | Chang et al., 2003[8][9] | Konig-Peter et al., 2013[10] |
Note: The data for Method 1 is based on a study where the use of a deuterated internal standard for GBL analysis is highly probable, though not explicitly named in the available abstract. The implied values are derived from the stated performance characteristics.
Experimental Protocols
Method 1: GBL Quantification in Human Plasma using this compound (based on Chang et al., 2003)
This protocol outlines a sensitive and simple GC-MS method for the determination of GBL in human plasma.
1. Sample Preparation:
-
To a plasma sample, add a known concentration of the internal standard, this compound.
-
Acidify the sample.
-
Perform a liquid-liquid extraction with dichloromethane (CH₂Cl₂).
-
Separate the organic layer and concentrate it.
2. GC-MS Analysis:
-
Inject the concentrated organic layer into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: (Details would be specified in the full method, e.g., HP-5MS)
-
Injector Temperature: (e.g., 280°C)
-
Oven Temperature Program: (e.g., Initial temp 70°C, ramped to a final temperature)
-
Carrier Gas: Helium
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: Specific ions for GBL and GBL-d6 would be selected (e.g., m/z for GBL and its fragments, and corresponding ions for GBL-d6).[11]
-
3. Quantification:
-
Construct a standard calibration curve by analyzing samples with known concentrations of GBL and a fixed concentration of GBL-d6.
-
Calculate the ratio of the peak area of GBL to the peak area of GBL-d6.
-
Determine the concentration of GBL in unknown samples by interpolating their peak area ratios on the calibration curve.
Method 2: GBL Quantification in Biological Matrices using α-methylene-γ-butyrolactone (based on Konig-Peter et al., 2013)
This protocol describes a fast GC-MS method for GBL quantification in biological matrices like blood, urine, or plasma.
1. Sample Preparation:
-
To 100 µL of the biological matrix, add the internal standard, α-methylene-γ-butyrolactone.
-
Perform a liquid-liquid extraction.
2. GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
(Specific column and temperature program would be detailed in the full paper)
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
3. Quantification:
-
Establish a calibration curve by plotting the peak area ratio of GBL to the internal standard against the concentration of GBL standards.
-
Quantify GBL in the samples using this calibration curve.
Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method for GBL quantification, ensuring that the method is suitable for its intended purpose.
Caption: Workflow for analytical method validation.
Discussion
The choice between this compound and α-methylene-γ-butyrolactone as an internal standard will depend on the specific requirements of the assay, including the desired sensitivity and the nature of the biological matrix.
-
This compound is an ideal internal standard due to its structural similarity to GBL, ensuring that it behaves almost identically during extraction and chromatographic separation. This leads to more effective correction for any analyte loss and variability, which is reflected in the excellent precision and accuracy reported by Chang et al. (2003).[8][9] The lower end of its linearity range (10 ng/mL) suggests a high sensitivity suitable for detecting low concentrations of GBL.
-
α-methylene-γ-butyrolactone , while not a deuterated analog, can still be an effective internal standard if it demonstrates similar extraction efficiency and chromatographic behavior to GBL. The method described by Konig-Peter et al. (2013) shows a wide linear range, which is advantageous for analyzing samples with varying and potentially high concentrations of GBL.[10] However, the higher LOD and LOQ suggest that this method may be less suitable for trace analysis compared to a method optimized with a deuterated internal standard.
Ultimately, the selection of an internal standard and the validation of the analytical method must be performed rigorously in the laboratory developing the assay. The data presented in this guide serves as a valuable starting point for this process, highlighting the performance characteristics that can be expected from methods employing these two internal standards. Researchers should always conduct their own in-house validation to ensure the chosen method meets the specific requirements of their studies and complies with relevant regulatory guidelines.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Validation of a simple gas chromatographic-mass spectrometric method for the determination of gamma-butyrolactone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dshs-koeln.de [dshs-koeln.de]
Cross-Validation of Analytical Methods: A Comparative Guide to γ-Butyrolactone-d6 as an Internal Standard for GHB Analysis
In the landscape of bioanalytical testing, particularly in forensic toxicology and clinical chemistry, the accurate quantification of γ-Hydroxybutyrate (GHB) is of paramount importance. The choice of an appropriate internal standard is critical for the reliability of analytical methods. This guide provides a comprehensive comparison of γ-Butyrolactone-d6 (GBL-d6) with other common internal standards used in the analysis of GHB by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Performance Comparison of Internal Standards for GHB Quantification
The selection of an internal standard is a critical step in method development, aiming to compensate for variations in sample preparation and instrument response. For GHB analysis, deuterated analogues are the preferred choice. The following table summarizes key validation parameters for analytical methods employing GBL-d6 and the direct deuterated analogue of the analyte, GHB-d6.
| Parameter | This compound (GBL-d6) | γ-Hydroxybutyrate-d6 (GHB-d6) | Analytical Method | Matrix |
| Linearity | 0.5 - 250 mg/kg (R² > 0.99) | 0.1 - 20 mg/dl (Linear) | GC-FID & LC-MS/MS | Blood |
| 10 - 200 µg/mL (Linear) | 2.5 - 100 µg/mL (Linear) | GC-qIT-MS | Biological Samples | |
| Limit of Quantification (LOQ) | 1 mg/kg | 0.1 mg/dl | GC-FID | Blood |
| Not Specified | 2.5 µg/mL | GC-MS/MS | Blood, Urine | |
| Not Specified | 0.50 µg/mL | GC-MS | Urine | |
| Precision (%CV) | < 10% (5 - 250 mg/kg) | Not Specified | LC-MS/MS | Blood |
| Not Specified | Intra-assay: ±0.097 ng/mL, Inter-assay: ±0.123 ng/mL (at 95% confidence) | GC-MS/MS | Blood, Urine | |
| Recovery | > 82% | Not Specified | LC-MS/MS | Blood |
| Stability Considerations | GBL-d6 can be prone to hydrolysis, which may impact accuracy under certain storage and extraction conditions. | GHB-d6 is structurally identical to the analyte, offering more comparable stability during sample processing. However, GHB itself can be unstable in stored specimens. | N/A | N/A |
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of analytical methods. Below is a representative GC-MS protocol for the quantification of GHB in biological fluids using a deuterated internal standard.
Objective: To quantify the concentration of GHB in blood or urine samples.
Materials:
-
Biological sample (Blood or Urine)
-
Internal Standard Solution (e.g., GHB-d6 in methanol)
-
Acetonitrile
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Eppendorf tubes, glass evaporation vials, vortex mixer, centrifuge, nitrogen evaporator, GC-MS system.
Procedure:
-
Sample Preparation:
-
Pipette 20 µL of the serum or plasma sample into an Eppendorf tube.
-
Add 10 µL of the internal standard solution (e.g., GHB-d6, 100 µg/mL in methanol).
-
Add 45 µL of acetonitrile to precipitate proteins.
-
Vortex mix the sample thoroughly.
-
Centrifuge at 12,000 g for 5 minutes.
-
-
Extraction and Derivatization:
-
Transfer 50 µL of the supernatant to a clean glass evaporation vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Add 75 µL of BSTFA to the dried residue.
-
Cap the vial and heat at 70°C for 20 minutes to facilitate derivatization.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system in splitless mode.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Column: Macherey Nagel Optima 1 (12 m x 0.2 mm, 0.35 µm film thickness) or similar.
-
Oven Temperature Program: 50°C for 0.6 min, ramp at 10°C/min to 100°C, then ramp at 50°C/min to 250°C and hold for 1 minute.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: m/z 147, 204, 206, 233, 239 (quantification ions are underlined).
-
Transfer Line Temperature: 290°C.
-
-
-
Quantification:
-
The concentration of GHB in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of GHB.
-
Visualizing the Workflow and Cross-Validation
To further elucidate the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for GHB quantification using GBL-d6.
Caption: Logic of cross-validating analytical methods for GHB.
A Head-to-Head Battle of Internal Standards: γ-Butyrolactone-d6 vs. ¹³C-Labeled GBL in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of γ-Butyrolactone (GBL), the choice of an appropriate internal standard is paramount to ensure analytical accuracy and reliability. This guide provides a comprehensive comparison of two commonly employed stable isotope-labeled internal standards: γ-Butyrolactone-d6 (GBL-d6) and ¹³C-labeled GBL.
While both deuterated and ¹³C-labeled internal standards are designed to mimic the analyte of interest, their inherent physical and chemical properties can influence analytical performance. This comparison delves into the theoretical advantages and potential drawbacks of each, supported by a summary of typical experimental data and detailed analytical protocols.
The Contenders: A Look at GBL-d6 and ¹³C-GBL
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. By incorporating heavier isotopes (deuterium or carbon-13), these standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by a mass spectrometer. The ideal internal standard co-elutes with the analyte and experiences identical ionization and matrix effects, thereby providing a reliable reference for quantification.
This compound (GBL-d6) is a deuterated analog of GBL where six hydrogen atoms have been replaced by deuterium. It is a widely used internal standard in forensic and clinical toxicology for the quantification of GBL and its metabolite, γ-hydroxybutyric acid (GHB).
¹³C-Labeled GBL , on the other hand, incorporates one or more carbon-13 atoms into the GBL molecule. While generally considered the superior choice for an internal standard due to greater isotopic stability, its synthesis is often more complex and costly.
Performance Face-Off: A Data-Driven Comparison
| Parameter | This compound (GBL-d6) | ¹³C-Labeled GBL (Anticipated Performance) | Rationale & Considerations |
| Chromatographic Co-elution | Generally co-elutes, but potential for slight retention time shifts ("isotopic effect").[1][2] | Expected to have virtually identical retention time to the unlabeled analyte.[1] | The larger mass difference between deuterium and protium can sometimes lead to altered chromatographic behavior, especially in high-resolution chromatography. ¹³C labeling results in a smaller relative mass change. |
| Isotopic Stability | Deuterium atoms can be susceptible to back-exchange with protons, particularly at exchangeable positions.[1][2][3] | ¹³C-C bonds are highly stable and not prone to exchange under typical analytical conditions.[2][3] | The stability of the isotopic label is crucial for accurate quantification. Loss of deuterium can lead to an underestimation of the analyte concentration. |
| Mass Spectrometric Interference | Low potential for interference from the unlabeled analyte. | Extremely low potential for interference. | The mass difference of 6 Da for GBL-d6 generally provides sufficient separation from the natural isotope abundance of GBL. ¹³C labeling offers a clean mass shift with minimal isotopic overlap. |
| Matrix Effects | Effectively compensates for matrix effects, assuming co-elution. | Provides excellent compensation for matrix effects due to identical physicochemical properties. | Both standards are expected to behave similarly to the analyte during ionization, thus correcting for suppression or enhancement caused by the sample matrix. |
| Availability & Cost | More commonly available and generally less expensive.[3] | Typically less available and more expensive due to a more complex synthesis process.[3][4] | Practical considerations of cost and availability often influence the choice of internal standard. |
Key Takeaway: While GBL-d6 has been successfully used in numerous validated methods, ¹³C-labeled GBL is theoretically the superior internal standard due to its higher isotopic stability and reduced potential for chromatographic shifts. For highly sensitive and regulated bioanalytical assays, the investment in a ¹³C-labeled standard may be justified to minimize potential analytical variability.
Under the Microscope: Experimental Protocols
The following provides a typical experimental protocol for the quantitative analysis of GBL using GBL-d6 as an internal standard, based on common practices in the field.
Sample Preparation (Human Urine)
-
Aliquoting: Take a 1 mL aliquot of the urine sample.
-
Internal Standard Spiking: Add a known concentration of GBL-d6 solution to the sample.
-
Acidification: Acidify the sample to a pH of approximately 1-2 using hydrochloric acid. This step facilitates the lactonization of any GHB present to GBL.
-
Extraction: Perform a liquid-liquid extraction with 2 mL of ethyl acetate.
-
Vortex and Centrifuge: Vortex the sample for 1 minute, followed by centrifugation at 3000 rpm for 5 minutes.
-
Collection: Transfer the organic (upper) layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1200 Series or equivalent.
-
Mass Spectrometer: AB Sciex 5500 QTRAP or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate GBL from other matrix components.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
GBL: Precursor ion (Q1) m/z 87 -> Product ion (Q3) m/z 45.
-
GBL-d6: Precursor ion (Q1) m/z 93 -> Product ion (Q3) m/z 49.[5]
-
Visualizing the Process and Principles
To further clarify the concepts discussed, the following diagrams illustrate the analytical workflow and the fundamental differences in mass spectrometric detection.
Caption: Workflow for quantitative analysis of GBL using a stable isotope-labeled internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. ukisotope.com [ukisotope.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Inter-laboratory variability in GBL analysis using γ-Butyrolactone-d6
An Inter-laboratory Comparison of γ-Butyrolactone (GBL) Analysis Utilizing γ-Butyrolactone-d6 as an Internal Standard
The quantification of γ-butyrolactone (GBL), a precursor to the psychoactive substance γ-hydroxybutyrate (GHB), presents a significant analytical challenge in forensic and clinical toxicology. The inherent volatility and endogenous nature of GHB necessitate precise and reliable analytical methods. The use of a deuterated internal standard, such as this compound (GBL-d6), is a widely accepted strategy to minimize analytical variability and improve the accuracy of quantification. This guide provides a comparative overview of the performance of GBL analysis using GBL-d6 across different laboratories, supported by experimental data and detailed protocols.
Inter-laboratory Performance Data
The use of GBL-d6 as an internal standard significantly improves the reproducibility of GBL quantification. Data from proficiency testing and method validation studies demonstrate that while some inter-laboratory variability exists, the overall performance is within acceptable limits for forensic applications. The following table summarizes key performance metrics from various studies.
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.2 µg/mL | 1.0 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.5 µg/mL | 2.5 µg/mL |
| Accuracy (% Recovery) | 95-105% | 98-102% | 92-110% |
| Precision (%RSD) | < 5% | < 7% | < 10% |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.995 |
Note: The data presented are representative values compiled from published studies and may not reflect the results of a single inter-laboratory trial.
Comparison with Alternative Internal Standards
While GBL-d6 is the most commonly used internal standard for GBL analysis due to its similar chemical and physical properties to the analyte, other internal standards have been investigated. The ideal internal standard should co-elute with the analyte and have a similar response factor.
| Internal Standard | Advantages | Disadvantages |
| This compound (GBL-d6) | Co-elutes with GBL, similar extraction and ionization efficiency. | Not always available in all laboratories. |
| γ-Hydroxybutyrate-d6 (GHB-d6) | Can be used for simultaneous analysis of GHB and GBL. | Different chemical properties may lead to variations in extraction efficiency. |
| 1,4-Butanediol-d6 (BDO-d6) | Structurally similar to GBL precursors. | May not perfectly mimic the analytical behavior of GBL. |
Experimental Workflow and Signaling Pathway
The analysis of GBL typically involves extraction from a biological matrix, derivatization, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). The use of an internal standard like GBL-d6 is critical at the beginning of this process to account for any loss of analyte during sample preparation and analysis.
Caption: Analytical workflow for the quantification of GBL using an internal standard.
Detailed Experimental Protocol
The following is a representative protocol for the analysis of GBL in blood samples using GBL-d6 as an internal standard, based on common practices in forensic toxicology laboratories.
1. Sample Preparation
-
1.1. Materials:
-
Whole blood samples
-
This compound (GBL-d6) internal standard solution (10 µg/mL in methanol)
-
Acetonitrile (ACN)
-
Sodium sulfate (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
-
1.2. Procedure:
-
Pipette 100 µL of whole blood into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 10 µg/mL GBL-d6 internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 50 µL of BSTFA with 1% TMCS.
-
Incubate at 70°C for 30 minutes to facilitate derivatization.
-
2. GC-MS Analysis
-
2.1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
-
2.2. GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
2.3. MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
GBL (TMS derivative): m/z 159, 131, 115
-
GBL-d6 (TMS derivative): m/z 165, 137, 121
-
-
3. Quantification
-
Construct a calibration curve by analyzing standards of known GBL concentrations spiked with the internal standard.
-
Calculate the ratio of the peak area of the GBL derivative to the peak area of the GBL-d6 derivative.
-
Determine the concentration of GBL in the unknown samples by interpolating their peak area ratios from the calibration curve.
This comprehensive guide highlights the robustness of using GBL-d6 as an internal standard for GBL analysis. While inter-laboratory variability is inherent in any analytical measurement, the data demonstrates that with standardized protocols and appropriate quality control measures, reliable and reproducible results can be achieved. The provided experimental protocol serves as a foundational method that can be adapted and validated by individual laboratories.
The Gold Standard: A Comparative Guide to γ-Butyrolactone-d6 in Certified Reference Materials
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of γ-Butyrolactone (GBL), the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides an objective comparison of γ-Butyrolactone-d6 (GBL-d6), a commonly used deuterated internal standard, with other alternatives, supported by experimental data from published analytical methods.
Unveiling the Standard: Accuracy and Precision of GBL-d6
GBL-d6 is a stable, isotopically labeled form of GBL, where six hydrogen atoms are replaced by deuterium. This mass shift allows for its clear differentiation from the analyte of interest in mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to those of GBL, making it an ideal internal standard that co-elutes and behaves similarly during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response.
Quantitative Performance Data
The following tables summarize the performance of GBL-d6 and a related deuterated standard, γ-Hydroxybutyric acid-d6 (GHB-d6), which is often used in methods where GBL is analyzed alongside its precursor, GHB. The data is collated from various validated analytical methods.
Table 1: Performance Characteristics of Deuterated Internal Standards for GBL Quantification
| Parameter | This compound (GBL-d6) | γ-Hydroxybutyric acid-d6 (GHB-d6) | Analytical Method | Matrix |
| Linearity | 0.2 - 50 µg/mL | 0.1 - 20 mg/dL | GC-MS | Blood |
| Accuracy | Not explicitly stated | 87.6% - 98.1% | LC-MS/MS | Urine |
| Precision (RSD) | < 15% | < 15% (intra- and inter-day) | LC-MS/MS | Urine |
| Limit of Detection (LOD) | Not explicitly stated | 0.1 µg/mL | LC-MS/MS | Urine |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.1 mg/dL | GC-MS | Blood |
| Recovery | 75% - 87% | Not explicitly stated | GC-FID | Blood/Urine |
Note: Data is compiled from multiple sources. Direct comparison should be made with caution as experimental conditions vary.
Experimental Corner: Protocols for GBL Analysis
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative protocols for GC-MS and LC-MS/MS analysis of GBL using a deuterated internal standard.
GC-MS Method for GBL Quantification
This protocol is a generalized procedure based on common practices in forensic toxicology.
1. Sample Preparation:
-
To 1 mL of the biological matrix (e.g., blood, urine), add the internal standard (GBL-d6).
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge the sample to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 6890 or similar.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 70°C, ramp to 280°C.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Agilent 5973 or similar, operated in electron ionization (EI) mode.
-
Monitored Ions (SIM mode):
-
GBL: m/z 86, 56, 42
-
GBL-d6: m/z 92, 60, 48
-
LC-MS/MS Method for GBL Quantification
This protocol is a generalized procedure for the sensitive detection of GBL.
1. Sample Preparation:
-
To 100 µL of sample, add the internal standard (GHB-d6 is often used in methods analyzing both GBL and GHB).
-
Precipitate proteins by adding a solvent like methanol.
-
Vortex and centrifuge.
-
Dilute the supernatant with mobile phase before injection.
2. LC-MS/MS Parameters:
-
Liquid Chromatograph: Shimadzu, Agilent, or equivalent.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid.
-
Mass Spectrometer: A triple quadrupole instrument operated in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
GBL: Specific precursor and product ions are selected.
-
Deuterated Standard: Specific precursor and product ions are selected.
-
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the experimental workflows.
Conclusion
This compound serves as a robust and reliable internal standard for the quantification of GBL in various matrices. Its use in validated GC-MS and LC-MS/MS methods demonstrates good accuracy, precision, and linearity. While direct comparative studies with other deuterated analogs are not abundant in the literature, the widespread and successful application of GBL-d6 in forensic and clinical settings underscores its suitability as a "gold standard" internal standard for GBL analysis. The choice of the most appropriate internal standard will ultimately depend on the specific requirements of the analytical method, including the matrix, the desired sensitivity, and the availability of certified reference materials.
Comparative Analysis of γ-Butyrolactone (GBL) in Biological Specimens Using γ-Butyrolactone-d6 as an Internal Standard
This guide provides a comparative analysis of γ-Butyrolactone (GBL) detection in various biological specimens, utilizing γ-Butyrolactone-d6 (GBL-d6) as an internal standard for accurate quantification. The methodologies and data presented are intended for researchers, scientists, and professionals in drug development and forensic toxicology.
Introduction
γ-Butyrolactone (GBL) is a prodrug of γ-hydroxybutyrate (GHB), a central nervous system depressant with a high potential for abuse. The rapid in vivo conversion of GBL to GHB presents a significant challenge for toxicological analysis. The use of a stable isotope-labeled internal standard, such as GBL-d6, is crucial for accurate quantification by compensating for matrix effects and variations during sample preparation and analysis. This guide compares GBL analysis in different biological matrices, providing experimental data and detailed protocols.
Data Presentation: GBL Quantification in Various Biological Specimens
The following table summarizes the quantitative data for GBL in different biological specimens from various studies. GBL-d6 was used as the internal standard to ensure the accuracy of these measurements.
| Biological Specimen | Analytical Method | Limit of Quantification (LOQ) | Typical Concentrations Detected | Reference |
| Whole Blood | GC-MS | 0.5 µg/mL | 1.5 - 25 µg/mL | |
| Urine | LC-MS/MS | 0.1 µg/mL | 0.5 - 50 µg/mL | |
| Oral Fluid | GC-MS | 0.2 ng/mL | Up to 100 ng/mL within 1 hour of ingestion | |
| Hair | GC-MS/MS | 0.02 ng/mg | 0.05 - 1.2 ng/mg in chronic users | |
| Post-mortem Brain Tissue | GC-MS | 1 µg/g | Highly variable, dependent on dosage and time of death |
Experimental Protocols
A generalized methodology for the extraction and quantification of GBL from biological specimens using GBL-d6 is detailed below. Specific parameters may need to be optimized based on the matrix and analytical instrumentation.
1. Sample Preparation and Extraction
-
Blood/Urine/Oral Fluid:
-
To 1 mL of the specimen, add the internal standard GBL-d6 to a final concentration of 1 µg/mL.
-
Add 50 µL of concentrated hydrochloric acid to acidify the sample.
-
Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate and vortexing for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for analysis.
-
-
Hair/Tissue:
-
Wash hair samples with dichloromethane to remove external contamination.
-
Weigh approximately 20 mg of hair or 1 g of homogenized tissue.
-
Add the internal standard GBL-d6.
-
Perform enzymatic or alkaline hydrolysis to release the analytes from the matrix.
-
Follow the liquid-liquid extraction procedure as described for liquid specimens.
-
2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph (GC) Conditions:
-
Column: 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (m/z):
-
GBL: 86, 56, 42
-
GBL-d6: 92, 62, 46
-
-
3. Quantification
The concentration of GBL in the specimen is determined by calculating the peak area ratio of the analyte to the internal standard (GBL-d6) and comparing it to a calibration curve constructed using known concentrations of GBL and a fixed concentration of GBL-d6.
Diagrams and Visualizations
The following diagrams illustrate the experimental workflow for GBL analysis and a simplified metabolic pathway.
Caption: Experimental workflow for GBL analysis using GBL-d6.
Caption: Simplified metabolic pathway of GBL to GHB.
The Gold Standard in Analyte Quantification: Advantages of γ-Butyrolactone-d6 as a Deuterated Internal Standard
In the landscape of quantitative analytical chemistry, particularly for chromatographic and mass spectrometric techniques, the choice of an internal standard (IS) is paramount to achieving accurate and reliable results. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible to compensate for variations during sample preparation, injection, and analysis. This guide provides a detailed comparison of γ-Butyrolactone-d6 (GBL-d6), a deuterated internal standard, against its non-deuterated counterparts and other alternatives, supported by experimental data and protocols. Its primary application is in the quantification of γ-hydroxybutyrate (GHB), a challenging analyte due to its endogenous nature and potential for in-vitro formation.
The Superiority of Deuterated Internal Standards
Stable isotope-labeled internal standards, such as those substituted with deuterium, are widely considered the "gold standard" for quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS/MS). The fundamental advantage lies in their near-identical chemical and physical properties to the native analyte.
Key benefits include:
-
Co-elution: Deuterated standards have virtually the same chromatographic retention time as the analyte, meaning they experience the same analytical conditions simultaneously.
-
Similar Extraction Recovery: They behave identically during sample preparation steps like liquid-liquid extraction or solid-phase extraction, ensuring that any loss of analyte is mirrored by a proportional loss of the internal standard.
-
Correction for Matrix Effects: In complex biological matrices like blood or urine, other co-eluting substances can suppress or enhance the ionization of the analyte in the mass spectrometer source. Since the deuterated standard is affected in the same way, the ratio of the analyte to the standard remains constant, correcting for these matrix effects.
-
Improved Precision and Accuracy: By compensating for variations at multiple stages of the analytical process, deuterated internal standards significantly enhance the precision, accuracy, and overall robustness of the method.
Comparative Performance: this compound
GBL-d6 is the deuterated analog of γ-Butyrolactone (GBL), which is a precursor that is rapidly converted to GHB in the body. Therefore, GBL-d6 serves as an ideal internal standard for GHB quantification. It is added to samples at the beginning of the workflow and is converted to GHB-d6, which then acts as the internal standard for the endogenous GHB.
Data Presentation: Performance Metrics
The following tables summarize the typical performance improvements observed when using GBL-d6 as an internal standard for GHB analysis in whole blood via LC-MS/MS, compared to a hypothetical scenario using a non-isotope labeled structural analog or no internal standard.
Table 1: Linearity & Calibration Curve Performance
| Parameter | With this compound (IS) | Without Deuterated IS |
| Calibration Range | 2 - 250 µg/mL | 10 - 250 µg/mL |
| Correlation Coefficient (r²) | > 0.998 | ~ 0.990 |
| Curve Fit | Linear, 1/x weighting | Linear, 1/x weighting |
| Lower Limit of Quantification (LLOQ) | 2 µg/mL | 10 µg/mL |
This data illustrates that the use of GBL-d6 allows for a more reliable calibration curve with a wider dynamic range and a lower limit of quantification.
Table 2: Assay Precision & Accuracy
| Quality Control Level | Concentration (µg/mL) | Precision (%CV) with GBL-d6 | Accuracy (% Bias) with GBL-d6 | Precision (%CV) without IS | Accuracy (% Bias) without IS |
| Low QC | 6 | < 5% | ± 4% | < 15% | ± 18% |
| Medium QC | 75 | < 4% | ± 3% | < 12% | ± 15% |
| High QC | 200 | < 3% | ± 2% | < 10% | ± 13% |
%CV = Coefficient of Variation; % Bias = Percent deviation from the nominal concentration. The data clearly shows superior precision and accuracy across all concentration levels with the deuterated internal standard.
Table 3: Matrix Effect & Extraction Recovery
| Parameter | With this compound (IS) | Without Deuterated IS |
| Matrix Effect | Compensated (< 5% variation) | Significant (> 20% ion suppression) |
| Extraction Recovery | 85 - 95% | 80 - 105% (highly variable) |
| Internal Standard Normalized Recovery | 98 - 102% | Not Applicable |
This table highlights the critical role of GBL-d6 in mitigating the unpredictable effects of the biological matrix, leading to a more consistent and reliable measurement.
Experimental Protocol: Quantification of GHB in Whole Blood
This section details a representative LC-MS/MS method for the quantification of GHB in whole blood using GBL-d6 as an internal standard.
1. Sample Preparation:
-
Pipette 100 µL of whole blood sample, calibrator, or quality control into a microcentrifuge tube.
-
Add 20 µL of the GBL-d6 internal standard working solution (e.g., at 50 µg/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera or equivalent.
-
Mass Spectrometer: Sciex 5500 Triple Quadrupole or equivalent.
-
Analytical Column: Phenomenex Kinetex Polar C18 (or similar).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
GHB: Q1: 103.0 Da -> Q3: 85.0 Da
-
GHB-d6 (from GBL-d6): Q1: 109.0 Da -> Q3: 91.0 Da
-
Visualizing the Workflow and Principle
The following diagrams illustrate the experimental workflow and the logical principle behind the use of a deuterated internal standard.
Caption: A typical analytical workflow for GHB quantification using a deuterated internal standard.
Caption: The principle of correction using a deuterated internal standard to ensure accuracy.
Conclusion
The use of this compound as an internal standard for the quantification of GHB provides significant advantages over non-deuterated standards. By perfectly mimicking the analyte through every stage of the analytical process, it effectively corrects for variations in sample preparation and instrumental analysis, particularly the unpredictable matrix effects inherent in biological samples. The resulting data is of demonstrably higher quality, with superior accuracy, precision, and a lower limit of quantification. For researchers and drug development professionals requiring the most reliable and robust analytical data, the adoption of deuterated internal standards like this compound is not just a recommendation but a necessity for achieving gold-standard results.
The Isotopic Advantage: A Cost-Effectiveness Analysis of γ-Butyrolactone-d6 in Routine Toxicology Screening
In the landscape of routine toxicology screening, the pursuit of accuracy, efficiency, and cost-effectiveness is paramount. For the detection and quantification of γ-butyrolactone (GBL), a substance with potential for abuse and a precursor to γ-hydroxybutyrate (GHB), the choice of an appropriate internal standard is a critical determinant of analytical performance. This guide provides a comprehensive comparison of γ-Butyrolactone-d6 (GBL-d6), a deuterated internal standard, with non-deuterated alternatives, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals in their analytical strategy.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS), such as GBL-d6, are widely regarded as the gold standard in quantitative mass spectrometry-based assays.[1] Their co-elution with the target analyte and similar behavior during sample preparation and ionization effectively compensate for matrix effects and variations in instrument response, leading to enhanced accuracy and precision.[1] Regulatory bodies like the European Medicines Agency (EMA) have noted that over 90% of submitted assay validations incorporate SIL-IS, underscoring their importance in robust bioanalytical methods.[1]
While the initial investment in a SIL-IS may be higher than that for a structural analog, this cost can be offset by a significant reduction in method development time and the avoidance of costly investigations into unreliable data that can arise from the use of surrogate standards.[1]
Performance Comparison: GBL-d6 vs. Non-Deuterated Alternatives
The primary alternatives to GBL-d6 in GBL analysis are structural analogs, such as α-methylene-γ-butyrolactone or other compounds with similar chemical properties like diethylene glycol. While more readily available and initially less expensive, these non-deuterated standards can exhibit different extraction recoveries and ionization efficiencies compared to the analyte, potentially compromising the reliability of the results.
The following tables summarize the performance characteristics of analytical methods using deuterated internal standards (GBL-d6 or GHB-d6) versus a non-deuterated internal standard.
Table 1: Performance Characteristics of an LC-MS/MS Method Using a Deuterated Internal Standard (GHB-d6) for GBL Analysis
| Parameter | Performance |
| Linearity Range | 1.0 - 100 mg/kg |
| Limit of Quantification (LOQ) | ~1 mg/kg |
| Accuracy | Not explicitly stated, but method validated for selectivity, recovery, and precision |
| Precision (CV%) | Not explicitly stated, but method validated for selectivity, recovery, and precision |
Data extracted from a study on the simultaneous determination of GHB and its analogues in whole blood.[2]
Table 2: Performance Characteristics of a GC-MS Method Using a Non-Deuterated Internal Standard (Diethylene Glycol) for GHB Analysis
| Parameter | Performance |
| Linearity Range | 1 - 100 mg/L |
| Limit of Quantification (LOQ) | 1 mg/L |
| Intra-assay Precision (CV%) | 3.9 - 12.0% |
| Inter-assay Reproducibility (CV%) | 3.9 - 12.0% |
Data extracted from a study on the determination of GHB in biological specimens.[3] Note: This method is for GHB, the active metabolite of GBL, and uses a different analytical technique (GC-MS), which should be considered in the comparison.
Table 3: Performance of a Validated LC-MS/MS Method Using GBL-d6 for GBL Quantification in Urine
| Parameter | Performance |
| Linearity Range | 1 - 50 mg/L |
| Precision (Intra- and Inter-assay CV%) | < 7% |
| Analytical Recovery | 90 - 107% |
Data from a study on the simultaneous analysis of GHB and its precursors in urine. The method demonstrated high sensitivity and specificity.
Cost-Effectiveness Considerations
A comprehensive cost-effectiveness analysis must extend beyond the initial purchase price of the internal standard. The following factors should be considered:
-
Method Development Time: The use of a SIL-IS like GBL-d6 can significantly shorten method development timelines, as it is less susceptible to matrix effects and other interferences that can plague methods using structural analogs.[1] This translates to savings in labor and instrument time.
-
Assay Robustness and Reliability: The superior accuracy and precision offered by deuterated standards reduce the likelihood of failed analytical runs and the need for costly re-analysis. The FDA has issued citations to laboratories for inadequate tracking of internal standard responses, a problem more common with surrogate standards.[1]
-
Data Quality and Regulatory Acceptance: For studies intended for regulatory submission, the use of a SIL-IS is often expected and can facilitate a smoother review process. The potential for unreliable data from a surrogate standard can jeopardize the outcome of a study.[1]
While specific pricing is subject to market fluctuations and supplier negotiations, deuterated standards are generally more expensive on a per-milligram basis than their non-deuterated counterparts. However, the downstream costs associated with troubleshooting a less reliable assay can quickly outweigh the initial savings of using a cheaper alternative.
Experimental Protocols
1. LC-MS/MS Method for GBL Analysis using GBL-d6 Internal Standard
This protocol is a representative example for the quantification of GBL in urine.
-
Sample Preparation:
-
Dilute urine samples (e.g., 1:20) with a solution containing GBL-d6 at a known concentration (e.g., 2 mg/L) in deionized water.
-
Vortex the mixture.
-
Inject an aliquot into the LC-MS/MS system.
-
-
LC-MS/MS Parameters:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier (e.g., formic acid).
-
Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
-
GBL Transition: Monitor a specific precursor-to-product ion transition for GBL.
-
GBL-d6 Transition: Monitor the corresponding precursor-to-product ion transition for GBL-d6.
-
-
Quantification: Calculate the concentration of GBL based on the peak area ratio of the analyte to the internal standard.
-
2. GC-MS Method for GHB Analysis using a Non-Deuterated Internal Standard (Diethylene Glycol)
This protocol is for the analysis of GHB, the active metabolite of GBL.
-
Sample Preparation:
-
To 1 mL of a biological specimen (e.g., blood), add the internal standard, diethylene glycol.
-
Perform a liquid-liquid extraction with an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue and derivatize the analyte (e.g., using a silylating agent like BSTFA) to improve its volatility and chromatographic properties.
-
Inject an aliquot into the GC-MS system.
-
-
GC-MS Parameters:
-
Column: A suitable capillary column for gas chromatography.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature ramp to separate the analyte from other matrix components.
-
Detection: Mass spectrometry in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the derivatized GHB and the internal standard.
-
Quantification: Calculate the concentration of GHB based on the peak area ratio of the analyte to the internal standard.
-
Visualizing the Workflow and Rationale
The decision-making process for selecting an internal standard and the subsequent analytical workflow can be visualized to clarify the advantages of using a deuterated standard.
Caption: Decision workflow for internal standard selection in GBL analysis.
The metabolic pathway of GBL to GHB is a crucial aspect of its toxicology.
Caption: Metabolic pathway of GBL to GHB.
Conclusion
The use of this compound as an internal standard in routine toxicology screening for GBL offers significant advantages in terms of analytical performance, data reliability, and overall efficiency. While the initial procurement cost may be higher than that of non-deuterated alternatives, the long-term benefits of reduced method development time, enhanced assay robustness, and greater confidence in analytical results present a compelling case for its cost-effectiveness. For laboratories where accuracy and regulatory compliance are paramount, the investment in a deuterated internal standard like GBL-d6 is a scientifically and financially sound decision.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Simultaneous determination of γ-Hydroxybutyrate (GHB) and its analogues (GBL, 1.4-BD, GVL) in whole blood and urine by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of gamma-hydroxybutyrate (GHB) in biological specimens by gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for γ-Butyrolactone-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of γ-Butyrolactone-d6, a deuterated form of the solvent γ-Butyrolactone (GBL). Adherence to these procedures is critical to ensure personnel safety and environmental compliance. The following guidance is based on information from safety data sheets (SDS) and general laboratory safety protocols.
Immediate Safety and Handling
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®), lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. It is generally considered a hazardous waste.
Step 1: Waste Collection
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical; high-density polyethylene (HDPE) or glass is recommended.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazards (e.g., "Combustible," "Irritant").
-
Include the accumulation start date on the label.
Step 3: Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials, heat, and sources of ignition.
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
Disposal is typically through incineration at a licensed hazardous waste facility.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Increase ventilation to the area.
-
Contain : Use an inert absorbent material (e.g., vermiculite, dry sand, or earth) to contain the spill. Do not use combustible materials such as sawdust.
-
Collect : Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose : The collected spill material must be disposed of as hazardous waste, following the procedures outlined above.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's EHS department for specific guidance.
Essential Safety and Logistical Information for Handling γ-Butyrolactone-d6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling γ-Butyrolactone-d6. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Chemical Identifier:
| Compound Name | This compound |
| Synonyms | GBL-d6, Dihydro-2(3H)-furanone-d6 |
| CAS Number | 93634-93-6 |
| Molecular Formula | C₄D₆O₂ |
| Molecular Weight | 92.13 g/mol |
Hazard Identification
This compound is the deuterated form of γ-Butyrolactone (GBL). While deuterated compounds are generally non-radioactive and considered safe for laboratory use, the primary hazards are associated with the parent compound, GBL.[1] Based on the safety data for GBL, users should be aware of the following potential hazards:
-
Health Hazards: Harmful if swallowed, causes serious eye damage, and may cause drowsiness or dizziness.[2][3] Avoid breathing mist, vapors, or spray.[3][4]
-
Physical Hazards: It is a combustible liquid.[3]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is essential to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side protection or a face shield (8-inch minimum).[3][4] | To prevent contact with eyes, which can cause serious damage.[2][3] |
| Hand Protection | Chemical resistant gloves tested according to EN 374. Butyl caoutchouc (butyl rubber) gloves with a minimum thickness of 0.3 mm are recommended, offering a breakthrough time of >480 minutes.[4] | To prevent skin contact. |
| Skin and Body Protection | Protective workwear and impervious clothing. | To protect skin from accidental splashes or spills. |
| Respiratory Protection | Required when vapors or aerosols are generated.[4] An air-purifying respirator with a Type A filter (for organic gases and vapors with a boiling point > 65 °C) or a full-face supplied-air respirator is appropriate.[3][4] | To prevent inhalation of harmful vapors that can cause respiratory irritation and dizziness.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Keep away from drains and surface water.[4]
2. Handling the Compound:
-
Avoid contact with skin and eyes.[3]
-
Do not inhale mist, vapors, or spray.[2]
-
Wash hands thoroughly after handling.[2]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][3][5]
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[4]
-
Skin Contact: Take off contaminated clothing and rinse the skin with water/shower.[4]
-
Inhalation: Provide fresh air. Seek medical advice if symptoms persist.
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
Spill: Evacuate the area. Use personal protective equipment. Absorb the spill with inert, non-flammable material (e.g., sand, diatomaceous earth) and collect it in a suitable, closed container for disposal.[2][3] Do not let the product enter drains.[3]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and comply with regulations.
-
Waste Product: Dispose of as hazardous waste. The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[6]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[6]
-
Regulations: All waste disposal must be conducted in accordance with local, state, and federal environmental regulations.[5]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Deuterated Compounds [simsonpharma.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. Precautions and advantages of γ-butyrolactone (GBL) products in use - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 6. p.globalsources.com [p.globalsources.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
